4-Vinylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethenylpyridine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N/c1-2-7-3-5-8-6-4-7/h2-6H,1H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDVPJUYSDEJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25232-41-1 | |
| Record name | Poly(4-vinylpyridine) | |
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DSSTOX Substance ID |
DTXSID0051499 | |
| Record name | 4-Vinylpyridine | |
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Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Red to dark-brown liquid; [HSDB] | |
| Record name | Pyridine, 4-ethenyl- | |
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| Record name | 4-Vinylpyridine | |
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Boiling Point |
65 °C @ 15 mm Hg | |
| Record name | 4-VINYLPYRIDINE | |
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Solubility |
Soluble in alcohol and chloroform; slightly soluble in ether, In water, 29,100 mg/l @ 20 °C | |
| Record name | 4-VINYLPYRIDINE | |
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Density |
0.9800 @ 20 °C/4 °C | |
| Record name | 4-VINYLPYRIDINE | |
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Vapor Pressure |
1.71 [mmHg], VP: 2 mm Hg @ 25 °C, 1.71 mm Hg @ 25 °C | |
| Record name | 4-Vinylpyridine | |
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Color/Form |
RED TO DARK BROWN LIQUID | |
CAS No. |
100-43-6, 25232-41-1 | |
| Record name | 4-Vinylpyridine | |
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| Record name | 4-Vinylpyridine | |
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| Record name | Pyridine, 4-ethenyl- | |
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| Record name | 4-Vinylpyridine | |
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| Record name | 4-vinylpyridine | |
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| Record name | 4-ethenylpyridine | |
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| Record name | 4-VINYLPYRIDINE | |
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Polymerization Mechanisms and Kinetics of 4 Vinylpyridine
Controlled Radical Polymerization of 4-Vinylpyridine (B31050) (CRP)
Nitroxide-Mediated Polymerization (NMP) of this compound
Nitroxide-Mediated Polymerization (NMP) of this compound has been demonstrated to proceed in a pseudo-living manner, allowing for the synthesis of P4VP with controlled chain growth and low polydispersity cmu.edu. A common nitroxide used for this purpose is 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO).
The mechanism of NMP involves the reversible capping of the growing polymer chain by the nitroxide radical. This establishes an equilibrium between active (growing) radicals and dormant species, which are macroalkoxyamines. This reversible termination process minimizes irreversible termination reactions, which are prevalent in conventional free radical polymerization, thus affording control over the polymerization process.
Research Findings:
Pseudo-Living Character: The polymerization exhibits characteristics of a living polymerization, where the molecular weight of the polymer increases linearly with monomer conversion, and the polydispersity remains low, typically in the range of 1.02 to 1.50 cmu.edu.
Influence of Nitroxide Concentration: The initial concentration of the nitroxide radical does not significantly influence the rate of polymerization. However, it is directly related to the molecular weight of the resulting polymer; a higher initial nitroxide concentration leads to a lower final average molecular weight cmu.edu. The polymerization rate is primarily governed by the autoinitiation of the monomer cmu.edu.
Effect of Temperature: An increase in temperature leads to an acceleration of the polymerization rate. However, it does not have a significant effect on the molecular weights and polydispersities of the resulting polymers cmu.edu.
| Initial TEMPO Concentration (mol/L) | Resulting Polymer Molecular Weight (Mn) | Polydispersity Index (PDI) |
| 1.2 x 10⁻² | Higher | Increases with conversion |
| 2.4 x 10⁻² | Intermediate | Lower than at 1.2 x 10⁻² mol/L |
| 4.8 x 10⁻² | Lower | Approaching 1 |
Atom Transfer Radical Polymerization (ATRP) of this compound
Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used CRP technique for a variety of monomers, including this compound. It is based on a reversible halogen atom transfer between a dormant alkyl halide species and a transition metal complex in a lower oxidation state.
For the successful ATRP of this compound, particularly in protic media, the selection of the initiating and catalytic system is crucial. The use of a chloride-containing ATRP initiating/catalytic system is essential for achieving good control over the polymerization and obtaining polymers with a narrow molecular weight distribution acs.org. This is because the reaction of the monomer or polymer with secondary alkyl chloride dormant chain ends is significantly slower than with their alkyl bromide counterparts acs.org.
Research Findings:
Catalyst Systems: Copper(I) chloride (CuCl) complexed with ligands such as N,N,N',N'',N''',N'''-hexamethyltriethylenetetramine or tris(2-pyridylmethyl)amine (TPMA) have been shown to be effective catalysts for the ATRP of 4VP acs.org. The TPMA complex is more reducing and thus catalytically more active acs.org.
Effect of Halide: When a bromide-based initiating/catalytic system is used, the resulting polymers often exhibit polymodal molecular weight distributions, which is indicative of the formation of branched chains. In contrast, chloride-based systems yield polymers with narrow, monomodal, and symmetrical molecular weight distributions acs.org.
Solvent Effects: In protic solvents, a significant portion of the deactivating copper(II) halide complex can dissociate, leading to inefficient radical deactivation and resulting in polymers with relatively high polydispersity. This can be mitigated by adding an initial concentration of the Cu(II)Cl₂ complex (around 30% of the total copper) to improve polymerization control acs.org.
| Initiating/Catalytic System | Molecular Weight Distribution | Polymerization Control |
| Bromide-based | Polymodal, branched chains | Poor |
| Chloride-based | Narrow, monomodal, symmetrical | Good |
| Cu(I)Cl / TPMA | Narrow | Very good |
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a highly versatile CRP method that can be applied to a wide range of monomers under various reaction conditions. The control in RAFT polymerization is achieved through the use of a RAFT agent, which is typically a thiocarbonylthio compound.
The polymerization of this compound via RAFT has been successfully demonstrated, yielding well-defined polymers with controlled molecular weights and low polydispersities uomustansiriyah.edu.iq. This technique has also been utilized to synthesize block copolymers containing poly(this compound) segments researchgate.netgoogle.com.
Research Findings:
Kinetic Modeling: A kinetic model for the RAFT polymerization of this compound has been developed and experimentally validated. This model aids in the scale-up of the polymerization process by optimizing reaction parameters researchgate.net.
Controlled Synthesis: RAFT polymerization allows for the synthesis of poly(this compound) with high conversions, controlled molar mass, and low dispersity researchgate.net. The living nature of RAFT polymerization enables the use of the resulting P4VP as a macro-RAFT agent for the synthesis of block copolymers researchgate.net.
Reaction Conditions: The RAFT polymerization of 4VP is typically carried out using a conventional radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), in the presence of a suitable RAFT agent and solvent at an elevated temperature (e.g., 70°C) nih.gov.
| RAFT Parameter | Observation |
| Monomer Conversion | High conversions can be achieved. |
| Molecular Weight | Linearly increases with conversion. |
| Polydispersity Index (PDI) | Typically low, indicating a narrow molecular weight distribution. |
Conventional Radical Polymerization Studies of this compound
Conventional radical polymerization proceeds via the classical steps of initiation, propagation, and termination. While lacking the fine control of CRP methods, it remains a widely used technique for the industrial production of polymers.
Thermal Polymerization Kinetics of this compound
Thermal polymerization is initiated by the spontaneous generation of radicals from the monomer at elevated temperatures. In a study of the polymerization of 4-vinyl pyridine (B92270), several anomalous features were observed, including self-retardation and a glass surface-catalyzed initiation cmu.edu. These factors can affect the accuracy of kinetic measurements.
A process for the thermal polymerization of 4-vinyl pyridine in an aqueous solution using a water-soluble initiator, 2,2'-azobis(2-amidinopropane) hydrochloride (V-50), at 65°C has been described nih.gov. While this process produces poly-4-vinylpyridine with a weight average molecular weight of about 250,000, detailed kinetic data such as rate constants were not provided in the available documentation nih.gov.
Photo-initiated Polymerization Kinetics of this compound
In the photo-initiated polymerization of 2-vinyl pyridine using AIBN as a photosensitizer over a temperature range of 15 to 35°C, the following kinetic parameters were determined cmu.edu:
| Kinetic Parameter | Value |
| Energy of Activation for Propagation (Ep) | 8 kcal/mole |
| Energy of Activation for Termination (Et) | 5 kcal/mole |
| Heat of Polymerization (ΔHp) | 17.3 kcal/mole |
| Propagation Rate Constant (kp) at 25°C | 96.6 L·mol⁻¹·s⁻¹ (thermocouple method) |
| Termination Rate Constant (kt) at 25°C | 8.9 x 10⁶ L·mol⁻¹·s⁻¹ (thermocouple method) |
It is important to note that a study on 4-vinyl pyridine observed a number of anomalous features which affected the accuracy of the results, and therefore the rate constants obtained were only considered to be indicative of their order of magnitude cmu.edu.
Solution Polymerization of this compound
Solution polymerization is a common method for synthesizing poly(this compound) (P4VP). In this technique, the this compound monomer is dissolved in a suitable solvent along with an initiator. The polymerization proceeds in the homogeneous solution phase.
Research into the solution polymerization of this compound has demonstrated that monomer conversion rates are influenced by factors such as reaction time, temperature, and the initiator-to-monomer ratio. One study systematically investigated these effects, revealing that an increase in the initiator concentration leads to a higher monomer conversion, as more radical species are generated to initiate the polymerization reaction. nih.gov Similarly, the reaction temperature plays a crucial role, with higher temperatures generally leading to faster polymerization rates.
For instance, at a reaction temperature of 65°C, the monomer conversion of this compound can reach 76% in 6 hours, and further increase to 92% after 24 hours. nih.gov This highlights the progression of the polymerization over time towards near-complete conversion. The choice of solvent is also critical as it can affect the solubility of both the monomer and the resulting polymer, as well as the kinetics of the reaction.
Table 1: Monomer Conversion in Solution Polymerization of this compound
| Reaction Time (hours) | Monomer Conversion (%) |
|---|---|
| 6 | 76 |
| 24 | 92 |
Data derived from studies conducted at 65°C. nih.gov
Seed Swelling Polymerization of this compound Microspheres
Seed swelling polymerization is a multi-step technique used to produce monodisperse polymer microspheres with a controlled size and porous structure. This method begins with the creation of small, uniform seed particles, typically made of polystyrene. These seed particles are then swollen with the monomer (this compound), a crosslinking agent, and an initiator. Subsequent polymerization within the swollen seeds results in the formation of larger, crosslinked microspheres.
The properties of the final poly(this compound) microspheres are highly dependent on the choice of crosslinker. Studies have utilized methacrylate crosslinkers such as trimethylolpropane (B17298) trimethacrylate (TRIM) and 1,4-dimethacryloiloxybenzene (14DMB) to create porous microspheres. nih.gov The resulting microspheres have been shown to possess a significant specific surface area, on the order of 100 m²/g. nih.gov The internal topography and porous structure of these microspheres can be tailored by the selection of the crosslinking monomer. nih.gov
This polymerization technique allows for the synthesis of functional microspheres with diameters of approximately 9 µm and a narrow size distribution. nih.gov The process involves an initial dispersion polymerization to create the polystyrene seeds, followed by a two-step swelling process where the seeds absorb the this compound, initiator, and a porogen like toluene (B28343), before the final polymerization step. nih.gov
Emulsion Polymerization for Poly(this compound) Nanoparticle Synthesis
Emulsion polymerization is a technique that typically involves the polymerization of a monomer in an emulsion, often stabilized by a surfactant. However, a novel approach known as self-emulsion polymerization (SEP) has been developed for this compound, which circumvents the need for traditional stabilizing agents.
In this method, the hydrophilic this compound monomer undergoes polymerization in water with a hydrophilic initiator, leading to the spontaneous formation of monodisperse polymeric nanoparticles. acs.org This process is notable for its simplicity, as it does not require any cross-linker, surfactant, or polymeric emulsifier. acs.org The resulting poly(this compound) nanoparticles exhibit a tunable size, which can be controlled within a range of 80 to 445 nanometers. acs.orgresearchgate.net
The mechanism of this self-emulsion polymerization is attributed to the amphiphilic nature of the growing polymer chains, which self-assemble into nanoparticles. The size of these nanoparticles is influenced by reaction parameters such as temperature, as well as the concentrations of the initiator, monomer, and solvent. acs.org This facile and scalable process provides a straightforward route to producing highly monodisperse poly(this compound) nanoparticles. acs.org
Table 2: Tunable Size of Poly(this compound) Nanoparticles via Self-Emulsion Polymerization
| Parameter | Range |
|---|---|
| Nanoparticle Size | 80 - 445 nm |
Size is tunable based on reaction conditions. acs.orgresearchgate.net
Electropolymerization of this compound and Coating Formation
Electropolymerization is a technique where a polymer film is formed on the surface of a conductive substrate through an electrochemical reaction. For this compound, this process can be initiated under cathodic polarization, leading to an anionic polymerization mechanism.
The formation of a poly(this compound) coating is highly dependent on the concentration of the monomer in the electrolytic medium. aip.orgaip.org Studies have shown that a distinct polymer formation on the electrode surface is observed primarily at high monomer concentrations. aip.orgaip.org In fact, the most effective conditions for creating a stable and chemically pure poly(this compound) film are achieved when using an electrolytic medium composed of the pure monomer and a supporting salt. aip.orgaip.org
During electropolymerization via cyclic voltammetry, an adsorption pre-peak can be observed in the current-voltage curves, which corresponds to the formation of the polymer on the electrode surface. aip.orgaip.org The resulting polymer film is grafted onto the electrode, rendering it insoluble. aip.org The structure of these electropolymerized films has been characterized using techniques such as infrared absorption reflection spectroscopy (IRRAS) and X-ray photoelectron spectroscopy (XPS), confirming their chemical identity as poly(this compound). aip.orgaip.org
Influence of Chemical Structure on this compound Polymerization Efficiency
The chemical structure of vinylpyridine monomers, specifically the position of the nitrogen atom in the pyridine ring, can significantly influence their polymerization behavior. A comparison between the polymerization of this compound and its isomer, 2-vinylpyridine, reveals differences in polymerization efficiency.
In a comparative study of their solution polymerization, this compound demonstrated a higher monomer conversion rate compared to 2-vinylpyridine under the same reaction conditions. nih.gov After 6 hours of polymerization, this compound achieved a conversion of 76%, whereas 2-vinylpyridine reached only 62%. This difference became more pronounced after 24 hours, with this compound reaching 92% conversion, while the conversion of 2-vinylpyridine remained almost the same as at 6 hours. nih.gov
Table 3: Comparison of Monomer Conversion for this compound and 2-Vinylpyridine
| Monomer | Conversion at 6 hours (%) | Conversion at 24 hours (%) |
|---|---|---|
| This compound | 76 | 92 |
| 2-Vinylpyridine | 62 | ~62 |
Data from a comparative solution polymerization study. nih.gov
Derivatization and Post Polymerization Modification of Poly 4 Vinylpyridine
Quaternization of Poly(4-Vinylpyridine)
Quaternization involves the alkylation of the nitrogen atom in the pyridine (B92270) ring, converting the neutral tertiary amine into a positively charged quaternary ammonium (B1175870) salt. This process introduces permanent positive charges into the polymer backbone, transforming P4VP into a polyelectrolyte with altered solubility, conductivity, and reactivity.
The synthesis of N-methyl quaternized poly(this compound) derivatives is typically achieved through the reaction of P4VP with methyl iodide. This post-polymerization modification allows for precise control over the degree of quaternization by varying the molar ratio of methyl iodide to the polymer repeating units mdpi.comresearchgate.netnih.govnih.gov. The reaction is commonly performed in solvents such as ethanol or methanol mdpi.com. For instance, a study reported the synthesis of fully quaternized (PVPQ) and partially quaternized derivatives (PVP_Q1-3) by refluxing P4VP in ethanol with specific amounts of methyl iodide for 4 hours mdpi.com. The success of the quaternization and the resulting degree of substitution are typically confirmed using spectroscopic techniques like ¹H NMR and FTIR spectroscopy, where the appearance of a methyl peak around 4.2 ppm in ¹H NMR spectra indicates successful quaternization, with its intensity correlating to the degree of quaternization mdpi.comresearchgate.net.
The degree of quaternization profoundly influences the physicochemical and optical properties of P4VP. As the quaternization degree increases, polymers generally exhibit enhanced molecular properties, including increased conductivity and non-linear optical activity due to the introduction of permanent positive charges and electron delocalization phenomena mdpi.com. The solvation properties of the polymers are also significantly affected, with changes observed in binary solvent mixtures, enabling a better understanding of polymer-solvent interactions mdpi.comresearchgate.netdntb.gov.ua. The optical band gap of the polymers has been shown to correlate with the degree of quaternization mdpi.comresearchgate.net.
In terms of reactivity, the introduction of positive charges alters the polymer's interaction with other molecules. For example, in the context of gene delivery, partially quaternized P4VP derivatives have shown advantages. The presence of non-alkylated pyridine moieties in partially quaternized polymers can contribute to a "proton sponge" mechanism, which is beneficial for cellular gene transfer acs.org. Furthermore, quaternization can lead to hydrophobization of the polymer surface, as observed when P4VP was modified with 2-chlorohexane researchgate.net.
A variety of alkylating agents can be employed for the quaternization of P4VP, with the choice influencing reaction kinetics, yield, and the properties of the resulting polymer. Common alkyl halides include methyl iodide mdpi.comresearchgate.netnih.govnih.gov, ethyl iodide, n-butyl iodide, and n-hexyl iodide rsc.org. Other agents such as octyl iodide rsc.org and 2-chlorohexane researchgate.net have also been utilized.
Studies have indicated that the quaternization reaction often slows down after a certain degree of conversion due to a neighboring-group effect, involving steric hindrance from adjacent quaternized units nih.govrsc.orgresearchgate.net. This retardation effect becomes more pronounced with increasing alkyl-group size rsc.org. To achieve quantitative quaternization (close to 100% conversion), a large excess of alkyl halide may be required nih.gov. Alternatively, activated halides such as chloroacetone (2-propanone) and 2-chloroacetamide have been reported to yield quantitative quaternization under milder conditions (e.g., room temperature in DMF) researchgate.net. Trimethyl chloro silane has also been used for quaternization nanobioletters.com.
| Alkylating Agent | Reaction Time | Yield (%) | Degree of Quaternization (NMR shift, ppm) | Decomposition Temp. (°C) | Notes |
| Chloro 2-propanone | 24 h | 99.7 | 5.06 ± 0.05 | 255 | Quantitative quaternization possible researchgate.net |
| Chloro 2-propanone | 72 h | 98.9 | 5.03 ± 0.05 | 249 | |
| 2-Chloroacetamide | 24 h | 100.6 | ~5.0 (from similar shift) | 255 | Quantitative quaternization possible researchgate.net |
| Methyl iodide | Varies | High | Variable (controlled by molar ratio) | Varies | Common, degree controlled by reagent excess mdpi.comresearchgate.net |
| n-Butyl iodide | Varies | Varies | Varies | Varies | Retardation effect observed, increases with alkyl chain length rsc.org |
It has been observed that This compound (B31050) can undergo spontaneous polymerization upon protonation or quaternization mdpi.comnih.gov. This phenomenon suggests that acidic conditions or the presence of alkylating agents can initiate cationic polymerization of the monomer. For instance, the polymerization of protonated this compound in the presence of montmorillonite (MMT) clay in aqueous solution has been shown to be accelerated, leading to exfoliated nanocomposites and favoring the formation of the quaternized polyvinylpyridine polyelectrolyte researchgate.net.
Graft Copolymerization and Surface Functionalization
Grafting involves attaching polymer chains (grafts) onto a pre-existing polymer backbone or surface. Surface-initiated polymerization techniques, particularly Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), are powerful methods for creating well-defined polymer brushes on various substrates, including nanoparticles and surfaces.
SI-ATRP is a controlled radical polymerization technique that allows for the growth of polymer chains from initiators immobilized on a surface mdpi.comiaea.orguj.edu.pl. This method enables precise control over the polymer architecture, grafting density, and thickness of the resulting polymer layer. This compound can be successfully grafted onto various surfaces, such as silica nanoparticles mdpi.commdpi.com and magnetite nanoparticles (MNP) iaea.org, using SI-ATRP.
The process typically involves functionalizing the substrate surface with an ATRP initiator. Subsequently, the polymerization of this compound is initiated from these surface-bound initiators, usually in the presence of a transition metal catalyst (e.g., copper complexes) and ligands mdpi.comiaea.org. For example, magnetite nanoparticles were modified by grafting P4VP via SI-ATRP using a CuBr/PMDETA catalytic complex iaea.org.
A challenge in the SI-ATRP of vinylpyridines is the strong coordinating ability of the pyridine nitrogen atom, which can complex with the copper catalyst, potentially hindering controlled polymerization uj.edu.pl. To overcome this, advancements such as Surface-Initiated Activator Re-Generated by Electron Transfer ATRP (SI-ARGET ATRP) have been developed, which use lower catalyst concentrations nih.gov. Furthermore, metal-free SI-ATRP methods, catalyzed by organic molecules like 10-phenylphenothiazine (PTH), have emerged as effective strategies for polymerizing pyridine-based monomers uj.edu.pl. These techniques allow for the formation of thick P4VP brushes, with thicknesses reported up to ~200 nm, although control can vary uj.edu.pl.
| Substrate | Polymer Grafted | Polymerization Technique | Catalyst System (Example) | Grafted Brush Thickness (approx.) | Notes |
| Silica Nanoparticles | Poly(this compound) | SI-ATRP | CuICl/Me₆TREN | Not specified | Used for thermo and pH dual-responsive hybrid materials mdpi.com |
| Magnetite Nanoparticles | Poly(this compound) | SI-ATRP | CuBr/PMDETA | Not specified | Surface modification reported iaea.org |
| Cellulose Nanocrystals | Poly(this compound) | SI-ATRP | Not specified | Not specified | Comparative study with SI-ARGET ATRP nih.govcordouan-tech.com |
| Silicon/Gold Surfaces | Poly(this compound) | SI-ATRP | Not specified | ~200 nm | Polymerization not fully controlled uj.edu.pl |
| Silicon/Gold Surfaces | Poly(this compound) | SI-ARGET ATRP | Not specified | 42 nm | Successful utilization of ATRP with reduced metal complexes uj.edu.pl |
Grafting this compound onto Natural Rubber for pH-Responsive Materialseares.orgtu.ac.th
Natural rubber (NR), a renewable elastomer with excellent elasticity, can be functionalized with this compound to impart pH-responsive behavior. Graft copolymerization of this compound onto deproteinized natural rubber (DPNR) latex has been achieved using emulsion polymerization initiated by potassium persulfate (KPS) and stabilized by sodium dodecyl sulfate (SDS) eares.org. Research indicates that the resulting 4VP-g-DPNR samples exhibit enhanced swelling in acidic conditions (pH below 4) compared to unmodified NR, which shows no significant change across a range of pH values. This pH-responsiveness is attributed to the protonation of the pyridine nitrogen atom in acidic environments, increasing the hydrophilicity of the grafted chains eares.orgtu.ac.th. The grafting ratio can be optimized by controlling monomer concentration, initiator concentration, and reaction time tu.ac.th.
Gamma Ray-Initiated Grafting of this compound onto Polymer Matricesiaea.orgaccscience.comnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comresearchtrend.netsabanciuniv.edu
Gamma irradiation is a highly effective method for initiating the grafting of this compound onto various polymer matrices, including polyethylene (PE) and polypropylene (PP) iaea.orgresearchgate.netresearchgate.net. This "grafting-from" approach utilizes high-energy gamma rays from sources like Co-60 to create radical sites on the polymer backbone, which then initiate the polymerization of the grafted monomer mdpi.com. For instance, grafting this compound onto PE films using gamma irradiation showed that the grafting extent is influenced by factors such as absorbed dose and the presence of solvents like methyl ethyl ketone or cyclohexanone, which can decrease grafting iaea.org. Studies on grafting this compound onto polypropylene films from binary monomer mixtures, such as with N,N-dimethylaminoethylmethacrylate (DMAEMA), have also been reported, with grafting yields dependent on monomer ratios and irradiation doses researchgate.net. Furthermore, gamma radiation has been used to graft temperature- and pH-sensitive copolymers of N-vinylcaprolactam (NVCL) and this compound onto silicone rubber (SR) for drug delivery applications. These SR-g-(NVCL-co-4VP) films demonstrate responsiveness to both temperature and pH, with moderate thermal stability and the ability to host and release drugs like diclofenac nih.govresearchgate.net.
Synthesis and Characterization of Block Copolymers Containing this compound Blocks
Block copolymers incorporating poly(this compound) segments offer a wide range of self-assembly behaviors and functionalities due to the distinct properties of each block. Controlled polymerization techniques are crucial for synthesizing well-defined structures.
Polystyrene-b-poly(this compound) Block Copolymersnsysu.edu.twtandfonline.comresearchgate.netresearchgate.netpolymersource.caresearchgate.netresearchgate.netrsc.orgasianpubs.orgacs.orgmdpi.com
Polystyrene-b-poly(this compound) (PS-b-P4VP) block copolymers have been synthesized using various controlled polymerization methods, including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization nsysu.edu.twtandfonline.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netrsc.org. ATRP allows for the sequential growth of polymer chains, starting with polystyrene and then initiating the polymerization of this compound, yielding well-defined block copolymers with controlled molecular weights and narrow polydispersities nsysu.edu.twresearchgate.net. For example, polystyrene with a benzyl bromide end group can serve as a macroinitiator for the ATRP of this compound nsysu.edu.tw. Characterization typically involves techniques like Gel Permeation Chromatography (GPC), ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) to confirm the block structure, molecular weight, and composition nsysu.edu.twtandfonline.comresearchgate.net. These block copolymers often exhibit phase separation, as indicated by distinct glass transitions observed in Differential Scanning Calorimetry (DSC) nsysu.edu.tw. They are also utilized as compatibilizers for blends of polystyrene and poly(this compound) researchgate.net.
Amphiphilic Poly(this compound)-b-methyl methacrylate Block Copolymersnsysu.edu.tw
Amphiphilic block copolymers comprising poly(this compound) and poly(methyl methacrylate) (PMMA) have been synthesized, often utilizing controlled radical polymerization techniques. The amphiphilic nature arises from the combination of the relatively hydrophilic P4VP (especially when protonated) and the more hydrophobic PMMA. These materials can self-assemble into various nanostructures in solution, making them suitable for applications such as drug delivery or as templates.
Magnetic Polymer Nanocomposites with Poly(this compound)-block-polystyrenetandfonline.comresearchgate.netmdpi.comtandfonline.comresearchgate.netresearchgate.netresearchgate.net
The integration of magnetic nanoparticles with block copolymers like PS-b-P4VP has led to the development of magnetic polymer nanocomposites. For instance, Fe₃O₄@P4VP-b-PS magnetic polymer nanocomposites have been synthesized using a dispersion RAFT polymerization approach, where P4VP-b-PS nanoparticles serve as templates tandfonline.comtandfonline.com. The synthesis involves preparing P4VP-b-PS nanoparticles, followed by the coordination of Fe³⁺ ions to the pyridine moieties in the P4VP block, and subsequent co-precipitation of Fe₃O₄ nanoparticles upon addition of FeCl₂ and NH₃·H₂O tandfonline.comtandfonline.com. Characterization techniques such as FT-IR, XRD, TGA, XPS, TEM, and VSM are employed to confirm the formation of the nanocomposite structure and its magnetic properties tandfonline.com. These materials exhibit excellent magnetic response, allowing for external magnetic field manipulation tandfonline.com.
Synthesis of Poly(this compound) Substituted with Betaine Saltsrsc.orgumich.edurevmaterialeplastice.ro
Poly(this compound) can be modified by quaternizing the pyridine nitrogen atom with specific alkylating agents to introduce betaine salts. Betaine salts are zwitterionic compounds that can impart unique properties, such as enhanced water solubility and potential biocompatibility. Research has focused on synthesizing poly(carboxybetaines) derived from P4VP, where a spacer group is present between the positively charged nitrogen and the negatively charged carboxylate group revmaterialeplastice.ro. For example, the reaction of pyridine with 1-methyl-2-bromo-4,5-dicyanoimidazole has been used to synthesize a novel betaine salt which can then be polymerized or grafted onto existing polymer chains umich.edu. These modified polymers exhibit an antipolyelectrolyte effect in aqueous salted solutions, where their hydrodynamic radius increases with increasing salt concentration revmaterialeplastice.ro.
Polymer-Polymer Complexation and Miscibility Studies
The ability of the pyridine group in P4VP to act as a proton acceptor makes it an ideal candidate for forming complexes with polymers containing proton-donating groups. This interaction is a key factor in determining the miscibility and phase behavior of polymer blends.
The blending of copolymers containing acidic and basic functionalities, such as poly(styrene-co-methacrylic acid) (PSMA) and poly(styrene-co-4-vinylpyridine) (PS4VP), provides a model system for studying the significant role of hydrogen bonding in polymer miscibility. The interaction between the carboxylic acid groups of methacrylic acid (MAA) and the basic nitrogen of the this compound (4VP) units is a strong driving force for complexation. researchgate.netacs.org
Studies utilizing techniques like viscometry and differential scanning calorimetry (DSC) have demonstrated the formation of complexes between these copolymers. researchgate.net The miscibility of these blends is heavily influenced by the composition of the copolymers and the nature of the solvent used for casting. For instance, when using solvents like tetrahydrofuran (B95107) (THF) or butan-2-one, blends of SMA-29 (containing 29 mol% methacrylic acid) and S4VP-15 (containing 15 mol% this compound) exhibit a single glass-transition temperature (Tg), which is intermediate between those of the individual copolymers, confirming their miscibility. researchgate.net However, the formation of these complexes can be inhibited in solvents like THF, which can interact strongly with the PSMA, competing with the inter-polymer hydrogen bonding. researchgate.net
Fourier transform infrared spectroscopy (FTIR) is a powerful tool for quantitatively analyzing these interactions. In blends of poly(ethylene-co-methacrylic acid) (EMAA) and poly(2-vinylpyridine) (P2VP), a close analogue, the strength of the hydrogen bond between the carboxylic acid and the pyridine nitrogen is significantly greater than the self-association of the carboxylic acid groups (acid dimers). acs.org This strong interaction leads to the formation of a stable complex, which is reflected in the thermal stability of the resulting material. researchgate.net
| Blend Composition (PSMA-29/S4VP-15) | Tg (°C) - Cast from THF | Tg (°C) - Cast from Toluene (B28343) |
|---|---|---|
| 100/0 | 145 | 145 |
| 75/25 | 138 | 150 |
| 50/50 | 135 | 155 |
| 25/75 | 140 | 152 |
| 0/100 | 142 | 142 |
This table illustrates how the glass transition temperature, a key indicator of polymer miscibility, varies with blend composition and the choice of casting solvent, reflecting the extent of interpolymer hydrogen bonding. researchgate.net
Supramolecular interactions in polymer blends containing this compound can lead to the formation of ordered nanostructures with unique photophysical properties. mdpi.com The self-assembly process, driven by interactions such as hydrogen bonding, can be harnessed to control the morphology and, consequently, the optical and electronic behavior of the materials. rug.nl
For example, when poly(this compound) is complexed with certain transition metal compounds, such as rhenium(I) carbonyl complexes, the resulting metallopolymers exhibit photophysical properties that are markedly different from the individual components. scirevfew.netconicet.gov.ar The aggregation of the polymer strands, influenced by the solvent and temperature, creates specific morphologies that alter the charge transfer characteristics of the metal complexes. scirevfew.netconicet.gov.ar These morphological changes can enhance or inhibit processes like energy transfer between different photoactive pendants attached to the polymer backbone. scirevfew.net
Furthermore, the interaction of block copolymers like poly(styrene)-block-poly(this compound) (PS-b-P4VP) with small organic molecules through hydrogen bonding can induce microphase separation, leading to the formation of well-defined nanostructures such as micelles or cylinders. mdpi.comacs.org The photophysical properties of these assemblies are highly dependent on the arrangement and interactions of the chromophores within these domains. By carefully selecting the components and controlling the assembly conditions, it is possible to tune the emissive properties of the resulting supramolecular polymers across the visible spectrum. chemrxiv.org
Interaction with Metal Ions and Surfaces
The pyridine functional groups in P4VP are effective ligands for a wide range of metal ions, enabling the polymer to be used in applications such as metal ion scavenging, catalysis, and the formation of functional coatings. polysciences.com
Poly(this compound) readily forms complexes with various transition metal salts. This complexation can be viewed as a crosslinking process, where the metal ions form coordination bonds with the nitrogen atoms of the pyridine rings from different polymer chains. This interaction significantly alters the physical properties of the polymer. dtic.mil
Studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have shown that blending P4VP with transition metal salts, such as those of nickel (Ni) and manganese (Mn), affects the polymer's thermal characteristics. dtic.milresearchgate.net The formation of these complexes can be confirmed by infrared spectroscopy, which shows shifts in the vibrational bands of the pyridine ring upon coordination with the metal ion. researchgate.net In some cases, P4VP can be quaternized before being crosslinked with metal ions to create materials for use as sorbents and catalysts. researchgate.net Another approach involves using P4VP as a template to synthesize porous transition metal hydroxides from metal cyanide precursors by controlling the pH to facilitate coordination. rsc.org
The ability of P4VP to coordinate with metal ions has been exploited to create polymers specifically designed for binding and removing heavy metals from aqueous solutions. researchgate.netrsc.org By crosslinking P4VP, often in the presence of a template metal ion, it is possible to create resins with high selectivity and capacity for target ions. researchgate.net
For instance, chelating resins prepared by crosslinking P4VP with 1,4-dibromobutane have shown high efficiency in capturing copper ions. researchgate.net The stability constants for the complexation of copper with the crosslinked resin are significantly higher than with the linear P4VP. researchgate.net Similarly, P4VP-grafted resins, prepared using surface-initiated atom transfer radical polymerization (SI-ATRP), have demonstrated effective adsorption of various heavy metal ions, including Cr(VI), Pb(II), Cd(II), and Zn(II). rsc.orgrsc.org The density of the pyridine rings on the resin surface, which can be controlled during synthesis, directly influences the adsorption capacity. rsc.org
Novel composite membranes, such as those made from poly(vinyl alcohol) and P4VP, have been developed for the removal of highly toxic ions like mercury (Hg(II)). acs.org These membranes can achieve very high retention ratios and capacities, and the binding mechanism involves the association of the metal ions with the complexing sites on the P4VP. acs.org
| Metal Ion | Adsorption Capacity (mg/g) |
|---|---|
| Cr(VI) | ~150 |
| Pb(II) | ~125 |
| Cr(III) | ~60 |
| Zn(II) | ~40 |
| Cd(II) | ~35 |
This table shows the approximate maximum adsorption capacities of a poly(this compound)-grafted polystyrene resin for different heavy metal ions, highlighting its potential in water purification. rsc.org
The interaction of P4VP with metal surfaces, particularly copper, is of interest for applications in corrosion inhibition and the development of modified electrodes. Studies have shown that in an acidic solution containing thiocyanate (SCN⁻) ions, P4VP can induce a complexing reaction at the surface of a copper electrode. researchgate.netscielo.br
Cyclic voltammetry experiments reveal that at a specific potential, copper(I) ions are generated at the electrode surface. These Cu(I) ions then react with P4VP and SCN⁻ present in the solution to form an electroactive polymer-complex film that grows on the electrode. researchgate.netscielo.br This film can be further oxidized in a subsequent electrochemical step. researchgate.net
Elemental analysis of the film formed on the copper surface indicates a chemical composition ratio of 2:1:2 for P4VP:Cu:SCN. researchgate.netscielo.br Infrared spectroscopy confirms that the complex consists of a copper center coordinated with the nitrogen atoms of the pyridine rings and with the thiocyanate ions. researchgate.net Thermogravimetric analysis shows that this polymer-copper complex is less thermally stable than the pure P4VP, with its degradation beginning at around 200°C compared to approximately 400°C for P4VP. researchgate.netscielo.br
Interactions with Biological Molecules
The ability of poly(this compound) (P4VP) to interact with biological macromolecules is a key area of research, with significant implications for drug delivery, biosensing, and chromatography. The pyridine group's capacity for hydrogen bonding and electrostatic interactions, which can be tuned by pH, makes P4VP a highly versatile polymer for these applications.
Interaction of Poly(this compound) with Deoxyribonucleic Acid (DNA)
Quaternized derivatives of poly(this compound) have been investigated as model polycations for gene delivery, a process that relies on the effective condensation of DNA into complexes known as polyplexes. These complexes protect the DNA from enzymatic degradation and facilitate its entry into cells. The interaction is primarily electrostatic, occurring between the positively charged quaternized pyridine rings of the polymer and the negatively charged phosphate backbone of DNA.
A systematic study was conducted on a series of quaternized P4VP polymers, varying in the length of the N-alkyl side chains and the degree of quaternization (alkylation), to understand how these structural modifications affect DNA binding and gene transfection efficiency. nih.gov For polymers with a high degree of alkylation (95%), the efficiency of transfecting a plasmid vector was found to be dependent on the hydrophobicity of the side chain, with longer alkyl chains initially increasing transfection efficiency. nih.gov However, activity was only detectable for N-alkyl chains with four or more carbons (C4), became noticeable at five carbons (C5), and was lost at six carbons (C6), indicating an optimal hydrophobic-hydrophilic balance is necessary. nih.gov
Furthermore, reducing the degree of alkylation from 95% to 65% for the C5 derivative (C5PVP-65) led to a nine-fold increase in activity. nih.gov This enhancement is attributed to the "proton sponge" effect, where the remaining non-alkylated pyridine units become protonated in the acidic environment of endosomes. This leads to endosomal swelling and rupture, facilitating the release of the DNA into the cytoplasm. nih.gov
Table 1: Effect of Poly(this compound) Modification on Gene Transfection Efficiency
| Polymer | N-alkyl Chain Length | Degree of Alkylation (%) | Relative Transfection Efficiency | Postulated Mechanism |
|---|---|---|---|---|
| C4PVP-95 | 4 | 95 | Detectable | Increased hydrophobicity aids complex formation/cellular uptake. nih.gov |
| C5PVP-95 | 5 | 95 | Noticeable | Optimal hydrophobic-hydrophilic balance for transfection. nih.gov |
| C6PVP-95 | 6 | 95 | Undetectable | Excessive hydrophobicity may hinder complex disassembly or intracellular trafficking. nih.gov |
Binding Techniques of Polypeptides with Poly(this compound)
The binding of polypeptides and proteins to P4VP is often achieved through a combination of electrostatic and hydrophobic interactions, making P4VP a valuable ligand for mixed-mode chromatography (MMC). In this technique, P4VP is immobilized onto a solid support to create a stationary phase capable of separating proteins based on multiple interaction types.
One method involves covalently coupling P4VP onto a Sepharose FF gel. nih.gov The resulting adsorbent (FF-P4VP-190) possesses both the inherent hydrophobicity of the polymer backbone and electrostatic character from the positively charged pyridyl groups. nih.gov The binding and elution of proteins can be controlled by adjusting the pH and salt concentration of the mobile phase.
Studies using bovine serum albumin (BSA) and γ-globulin as model proteins demonstrated that adsorption capacity increases as the pH is raised from 8.0 to 9.0. nih.gov This is because the proteins become more negatively charged at higher pH, enhancing the electrostatic attraction to the protonated pyridine groups. FF-P4VP-190 showed a stronger adsorption for BSA than for γ-globulin, which is attributed to BSA's greater net negative charge. nih.gov The presence of salt (NaCl) was found to decrease protein adsorption, confirming the dominant role of electrostatic interactions. However, significant binding capacity was retained even at high salt concentrations (0.5 mol/L NaCl), highlighting the contribution of salt-tolerant hydrophobic interactions, a key feature of MMC. nih.gov
Table 2: Adsorption Capacities of Proteins on P4VP-based Mixed-Mode Chromatography Resin
| Protein | pH | NaCl Concentration (mol/L) | Adsorption Capacity (mg/mL) | Dominant Interaction |
|---|---|---|---|---|
| γ-globulin | 9.0 | 0 | >80 (approx.) | Electrostatic & Hydrophobic |
| γ-globulin | 9.0 | 0.5 | 75 | Hydrophobic & Residual Electrostatic nih.gov |
| Bovine Serum Albumin (BSA) | 9.0 | 0 | >100 (approx.) | Electrostatic & Hydrophobic |
Interactions with Organic Dyes and Pollutants
P4VP and its cross-linked variants are effective adsorbents for removing organic dyes and phenolic pollutants from aqueous solutions. The interactions are typically driven by electrostatic forces, hydrogen bonding, and π-π stacking.
Spectrophotometric Study of Poly(this compound) Interactions with Textile Dyes
The interaction between P4VP-based polymers and textile dyes has been investigated using spectrophotometry, a technique that measures changes in the absorption of light to elucidate binding mechanisms. A study on the interaction between a modified polymer, poly(this compound-graft-bromodecane) (P4VPBrD), and Textile Blue Basic (TBB) dye in an aqueous solution identified electrostatic forces as the primary binding mechanism. researchgate.net The color change observed upon binding was attributed to the transformation of the dye from its acidic form to a bound basic form. researchgate.net
In another study, a composite polymer with a P4VP coating was synthesized and used as a sorbent for various synthetic food dyes, including ponceau 4R, tartrazine, and sunset yellow. rsc.orgrsc.org The adsorption was found to be highly dependent on pH. The maximum adsorption occurred at pH 3, a condition where the pyridine groups (pKa ≈ 5) are protonated, carrying a positive charge. rsc.org This allows for strong electrostatic attraction with the negatively charged sulfonate groups present on the acidic dye molecules. rsc.org This pH-dependent interaction confirms that electrostatic attraction is the main force driving the extraction of these dyes. rsc.org
Adsorption of Phenolic Species by Cross-linked Poly(this compound)
Cross-linked P4VP resins are effective adsorbents for phenolic compounds, which are common and toxic industrial pollutants. The primary interaction mechanism is the formation of hydrogen bonds between the hydroxyl group of the phenol and the nitrogen atom of the pyridine ring in the polymer. researchgate.net
To enhance their practical application, cross-linked P4VP can be synthesized as monodisperse microspheres. In a study evaluating the sorption of acidic organic compounds like ibuprofen (B1674241) and ketoprofen (B1673614), new P4VP copolymers cross-linked with trimethylolpropane (B17298) trimethacrylate (TRIM) or 1,4-dimethacryloiloxybenzene (14DMB) were developed. nih.gov These materials demonstrated significant sorption capacities for these pollutants from aqueous solutions, even at neutral pH. nih.gov The interaction is largely attributed to hydrogen bonding and potentially other non-covalent forces.
Table 3: Sorption Capacity of Cross-linked P4VP Microspheres for Organic Pollutants
| Sorbent | Cross-linker | Target Pollutant | Sorption Capacity (mg/g) |
|---|---|---|---|
| poly(4VP-co-TRIM) | Trimethylolpropane trimethacrylate | Ketoprofen | 39.50 nih.gov |
| poly(4VP-co-TRIM) | Trimethylolpropane trimethacrylate | Ibuprofen | 90.81 nih.gov |
| poly(4VP-co-14DMB) | 1,4-dimethacryloiloxybenzene | Ketoprofen | 40.13 nih.gov |
Template-Monomer Interactions in Molecular Imprinting Systems
In molecular imprinting, this compound is frequently used as a functional monomer to create molecularly imprinted polymers (MIPs) with high selectivity for a specific target molecule (the template). The success of the imprinting process hinges on the formation of a stable pre-polymerization complex between the functional monomer and the template molecule. These interactions, typically hydrogen bonds or other non-covalent forces, arrange the monomer around the template before polymerization locks them into place.
In the preparation of MIPs for the flavonoid luteolin, 4-VP was used as a functional monomer. researchgate.net UV-visible spectroscopy was employed to evaluate the strength of the interaction between different functional monomers and the luteolin template. While other monomers showed stronger interactions, the MIP prepared with 4-VP (MIP2) exhibited the highest binding affinity for luteolin. researchgate.net This indicates that while a strong template-monomer interaction is important, the fidelity of transferring this complex into the final polymer structure is also crucial for creating effective recognition sites. researchgate.net
Similarly, in a study creating MIPs for the drug S-naproxen, 4-VP was compared with other functional monomers like methacrylic acid and acrylamide. researchgate.net UV spectral analysis and binding experiments revealed that the MIP based on 4-VP had the highest adsorption amount for the template molecule, which correlated positively with the strength of the interaction observed via UV analysis. researchgate.net This highlights the effectiveness of the pyridine nitrogen in forming specific, orienting interactions with template molecules that possess hydrogen bond donor groups.
Table 4: Comparison of Functional Monomers in Molecularly Imprinted Polymers (MIPs)
| Template Molecule | Functional Monomer | MIP Adsorption Capacity | Key Finding |
|---|---|---|---|
| Luteolin | This compound (4-VP) | Highest among tested monomers | Imprinting efficiency depends on both interaction strength and fidelity of complex transfer into the polymer. researchgate.net |
| S-naproxen | This compound (4-VP) | 1.73 µmol (highest among tested) | Adsorption capacity correlated positively with the interaction strength between monomer and template. researchgate.net |
| S-naproxen | Acrylamide | Lower than 4-VP | Weaker interaction with template resulted in lower binding. researchgate.net |
Intermolecular and Supramolecular Interactions of 4 Vinylpyridine and Its Polymers
Studies of Template-(Functional Monomer) Complexes Involving 4-Vinylpyridine (B31050)
The efficacy of molecular imprinting relies heavily on the pre-polymerization interactions between the template molecule and the functional monomer. This compound (4-VP) is frequently employed as a functional monomer due to the ability of its pyridine (B92270) ring to form specific, non-covalent interactions with a variety of template molecules. These interactions, which are crucial for the formation of a stable template-monomer complex, are the foundation for creating selective binding sites within the resulting polymer matrix.
The formation of template-monomer complexes involving this compound is a critical step in the molecular imprinting process. researchgate.net The pyridine nitrogen in 4-VP can act as a hydrogen bond acceptor or a Lewis base, enabling interactions with a wide range of template molecules that possess hydrogen bond donors (like -OH or -NH groups) or are metal ions. researchgate.netpolysciences.com The strength and nature of these interactions are paramount to the subsequent recognition capabilities of the molecularly imprinted polymer (MIP). researchgate.net
Spectroscopic techniques are invaluable tools for elucidating the nature and extent of these pre-polymerization interactions. Studies have utilized Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy to probe the complex formation between a template and this compound. researchgate.net For instance, in studies involving bisphenol A (BPA) as a template, quantum chemical calculations have shown that the nitrogen atom of this compound forms a close contact with the hydroxyl group of BPA, with N…H(O) distances of 1.85-1.86 Å. researchgate.net The interaction energies for these complexes are calculated to be in the range of 29-36 kJ/mol, which is characteristic of typical hydrogen bonding interactions. researchgate.net
The choice of solvent also plays a significant role in the stability of the template-monomer complex. Research indicates that mildly polar solvents are generally favorable for the formation of molecular imprinting complexes with this compound. researchgate.net The solvent can influence the non-covalent interactions that govern the complex formation and, consequently, the recognition properties of the final polymer. researchgate.net
In the context of ion imprinting, this compound has been successfully used as a functional monomer for the selective recognition of metal ions. For example, in the synthesis of a Pb(II)-ion imprinted polymer, 4-VP demonstrated superior performance compared to other monomers like methyl methacrylate, achieving a higher adsorption capacity for the target ion. ui.ac.id The interaction between the pyridine nitrogen and the metal ion is a key factor in the imprinting process. jocpr.com Spectroscopic analysis of a Cu(II) imprinted polymer based on this compound revealed a shift in the C=N stretching vibration upon complexation with the copper ion, confirming the involvement of the pyridine nitrogen in the coordination. jocpr.com
Furthermore, the self-assembly of poly(this compound) (P4VP) with various molecules through non-covalent interactions leads to the formation of well-defined supramolecular structures. acs.org For example, hydrogen bonding between P4VP and molecules like 3,4,5-tris(hexadecyloxy)benzoic acid (THBA) can induce the formation of cylindrical or lamellar nanostructures. acs.org These organized assemblies are of interest for applications in nanotechnology and materials science.
The following tables summarize key findings from studies on template-functional monomer complexes involving this compound.
Table 1: Spectroscopic and Computational Analysis of Bisphenol A (BPA) - this compound Complexes
| Parameter | Value/Observation | Reference |
| Complex Stoichiometry | 1:1 and 1:2 (BPA:4-Vpy) investigated | researchgate.net |
| N…H(O) Distance | 1.85-1.86 Å | researchgate.net |
| Interaction Energy | 29-36 kJ/mol | researchgate.net |
| Spectroscopic Techniques Used | FTIR, 1H NMR, UV-Vis | researchgate.net |
| Key Interaction Type | Hydrogen Bonding | researchgate.net |
Table 2: Adsorption Characteristics of a Pb(II) Ion Imprinted Polymer using this compound as a Functional Monomer
| Parameter | Value/Observation | Reference |
| Functional Monomer | This compound (4VP) | ui.ac.id |
| Template Ion | Pb(II) | ui.ac.id |
| Optimum Adsorption pH | 5 | ui.ac.id |
| Optimum Contact Time | 90 minutes | ui.ac.id |
| Adsorption Kinetics | Pseudo-second-order | ui.ac.id |
| Adsorption Isotherm | Freundlich | ui.ac.id |
| Highest Adsorption Capacity | 5.92 mg/g | ui.ac.id |
Table 3: Spectroscopic Evidence of Cu(II) Complexation with this compound in an Imprinted Polymer
| Spectroscopic Feature | Wavenumber (cm-1) Before Complexation | Wavenumber (cm-1) After Complexation | Reference |
| C=N Stretching | 1599 | 1552 | jocpr.com |
| M-N Stretching | - | 247 | jocpr.com |
Advanced Materials Science Applications of 4 Vinylpyridine and Its Polymers
Biomedical and Drug Delivery Systems
Fabrication of Antibacterial Surfaces using Poly(4-Vinylpyridine)
Poly(this compound) and its quaternized derivatives have demonstrated significant potential in creating surfaces with antibacterial properties. Quaternization of the pyridine (B92270) nitrogen atom introduces a permanent positive charge, which is a key factor in disrupting bacterial cell membranes and inhibiting microbial growth. Studies have shown that surfaces modified with quaternized P4VP exhibit substantial reductions in bacterial colonization.
Research has explored various approaches to impart antibacterial activity using P4VP. For instance, quaternized P4VP homopolymers, when coated onto surfaces, have shown high efficacy against common bacterial strains. Block copolymers incorporating quaternized P4VP segments have also been developed, offering enhanced water resistance for potential applications in submerged environments. The effectiveness of these P4VP-based antibacterial surfaces is often quantified by the percentage reduction in bacterial colonies or the antibacterial rate after specific incubation periods.
Table 1: Antibacterial Performance of P4VP-Based Surfaces
| Material/Surface Type | Target Bacteria | Antibacterial Efficacy | Source Citation |
| N-hexylated P4VP homopolymer (160 kDa) | Staphylococcus aureus | >95% reduction in bacterial colonies | clarkson.edu |
| P4VP homopolymer (60 kDa) | Staphylococcus aureus | (85±7)% reduction in bacterial colonies | clarkson.edu |
| Quaternized P4VP-co-n-butylmethacrylate | Staphylococcus aureus | >90% reduction in bacterial colonies | clarkson.edu |
| Cationic P4VP copolymer nanospheres (CvpPMs) | Staphylococcus aureus | 100% antibacterial rate (after 48 h) | acs.org |
| Cationic P4VP copolymer nanospheres (CvpPMs) | Escherichia coli | 95% antibacterial rate (after 48 h) | acs.org |
| Poly(carboxybetaine) derived from P4VP (P4VPB-2) | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) of 6.4 mg/mL | farmaciajournal.com |
These findings highlight the versatility of P4VP in developing effective antibacterial materials for various applications.
pH-Responsive Poly(this compound) Microspheres for Controlled Drug Release
The pH-sensitivity of poly(this compound) arises from the protonation and deprotonation of its pyridine nitrogen atom, which typically occurs around a pKa of 4.7-5.0. This property allows P4VP to act as a smart material that can change its conformation and solubility in response to environmental pH changes. This characteristic is particularly useful in the development of pH-responsive microspheres for controlled drug delivery.
P4VP microspheres can be synthesized to encapsulate therapeutic agents. When these microspheres are exposed to a specific pH environment, such as the slightly acidic conditions found in tumor tissues or inflamed areas, the P4VP matrix can swell or degrade, leading to the controlled release of the encapsulated drug. Research has demonstrated sustained and pH-responsive release profiles for various model drugs encapsulated within P4VP microspheres. The diameters of these microspheres typically range from 40 to 100 µm, and their encapsulation efficiency can be optimized for specific drugs.
Table 2: pH-Responsive Microspheres for Drug Delivery Applications
| Polymer System | Encapsulated Substance | Microsphere Diameter | Encapsulation Efficiency | pH-Responsive Release | Source Citation |
| P4VP microspheres | Chloramphenicol | 40-100 µm | Not specified | Sustained & pH-responsive | researchgate.net, nih.gov |
| P4VP microspheres | Nisin | 40-100 µm | 47.67% | pH-responsive | nih.gov |
| P4VP microspheres with magnetic nanoparticles | Not specified | Not specified | Not specified | pH-sensitive & magnetic heating | tandfonline.com |
The ability to tune the release kinetics based on pH makes P4VP-based microspheres promising for targeted therapeutic interventions.
Use in Bacterial and Viral Infection Studies
Beyond its direct application in creating antibacterial surfaces, poly(this compound) plays a role in studies investigating bacterial and viral infections. Its ability to interact with microbial surfaces and its pH-responsive nature can be leveraged to understand infection mechanisms or to develop novel strategies for combating pathogens. For example, P4VP-modified materials can be used as platforms to study bacterial adhesion and biofilm formation under controlled conditions.
Furthermore, the antimicrobial properties of P4VP derivatives, particularly quaternized forms, are explored in research aimed at developing new antimicrobial agents or understanding the structure-activity relationships of cationic polymers against various microorganisms. Studies have evaluated the efficacy of P4VP-based materials against specific bacterial strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, providing insights into their mechanisms of action and potential for therapeutic development. While research on viral infection studies specifically involving P4VP is less prominent in the reviewed literature, the general antimicrobial capabilities suggest potential for broader applications in pathogen control research.
Surface Modification and Coatings
Poly(this compound) is a highly versatile polymer for surface modification and the creation of functional coatings across a wide range of substrates, including metals, oxides, and plastics. Its pyridine functionality allows for strong interactions with various surfaces through adsorption, hydrogen bonding, or chemical grafting. This capability enables the tailoring of surface properties such as adhesion, wettability, chemical resistance, and the immobilization of other functional species.
Methods for P4VP surface modification include adsorption from solution, spin-coating, dip-coating, and more advanced techniques like surface-initiated atom transfer radical polymerization (ATRP). The choice of method depends on the desired film quality, substrate type, and application requirements. P4VP coatings can enhance the performance of materials in diverse fields, from electronics and sensing to biomedical applications and corrosion protection.
Anti-Corrosive Coatings utilizing Poly(this compound)
The protective properties of poly(this compound) in preventing metal corrosion have been extensively investigated. P4VP and its derivatives can form protective films on metal surfaces, acting as barriers against corrosive agents in aggressive environments like acidic solutions or saline water. The pyridine nitrogen atom can coordinate with metal ions, forming stable complexes that enhance the adhesion and protective capabilities of the coating.
Studies have shown that P4VP films, whether formed spontaneously by immersion or electrochemically, can significantly improve the corrosion resistance of metals such as copper and steel. The inhibition efficiency of P4VP coatings is often high, particularly when the polymer is quaternized or when combined with other inhibiting species like iodide ions. These coatings create a barrier that limits the access of corrosive species to the metal surface, thereby reducing the corrosion rate.
Table 3: Corrosion Inhibition Efficiency of P4VP Coatings
| Substrate | P4VP Formulation/Coating | Corrosive Environment | Inhibition Efficiency (IE) | Source Citation |
| Copper | Spontaneously grown Cu–P4VP films | 0.1 M H₂SO₄ | 94–98% | researchgate.net |
| Copper | Electro-chemically grown Cu–P4VP films | 0.1 M H₂SO₄ | 70–85% | researchgate.net |
| Armco Iron/Mild Steel | P4VP | 1 M H₂SO₄ | Effective reduction of corrosion rates | researchgate.net |
| Iron | Poly(this compound) - Graft-Bromodecane (45% quaternization) | 1M H₂SO₄ | 98% | imist.ma |
| Titanium | Poly(N-ethyl-4-vinylpyridinium) (PE4VP) coating | Aggressive environment | High corrosion protection effectiveness, increased polarization resistance | rsc.org, rsc.org |
The effectiveness of P4VP as an anti-corrosive agent is attributed to its ability to form a dense, protective layer that impedes electrochemical corrosion processes.
Surface Modification through Immobilization of Atoms or Particles
Poly(this compound) serves as an excellent platform for the surface immobilization of various atoms and nanoparticles. The pyridine group's affinity for metal ions and its ability to form hydrogen bonds make P4VP a versatile modifier for creating functionalized surfaces. This is crucial for applications in catalysis, sensing, and the development of hybrid nanomaterials.
P4VP can be grafted onto substrates like carbon nanotubes (CNTs) or magnetite nanoparticles (MNPs) using techniques such as surface-initiated ATRP. These P4VP-grafted supports then act as templates for the controlled immobilization of metal nanoparticles, including gold nanoparticles (GNPs) and silver nanoparticles (Ag NPs), or other functional entities like polyoxometalates (POMs). The P4VP chains not only anchor these species but also help in their dispersion and stabilization, preventing aggregation and enhancing their performance. For example, P4VP brushes on silicon or glass substrates have been used to immobilize POMs, which then facilitate the controlled synthesis of Ag nanoparticles.
Nanotechnology and Nanocomposites
The unique properties of poly(this compound) are extensively utilized in nanotechnology for the development of novel nanocomposites and functional nanomaterials. P4VP can be combined with inorganic nanoparticles, carbon-based materials, or other polymers to create hybrid materials with enhanced or emergent properties.
Table 4: P4VP in Nanotechnology and Nanocomposites
| Nanocomposite/System | Key Components | Application | Key Finding/Property | Source Citation |
| P4VP/Nanographite Nanocomposites (P4VP/NGPs) | P4VP, Nanographite Platelets (NGPs) | Organic Vapor Sensors | Resistance of 1.52 x 10² Ω at 1wt% NGPs loading; excellent response to nitroaromatics | aip.org, aip.org |
| Au NPs–GO nanocomposites | P4VP-grafted Graphene Oxide (GO), Au NPs | Catalysis (4-nitrophenol reduction) | pH-responsive catalytic activity; 4x higher activity at pH 2.0 vs pH 5.0 | rsc.org |
| CNT-g-P4VP/GNPs hybrids | P4VP-grafted Carbon Nanotubes (CNTs), Gold Nanoparticles (GNPs) | Heterogeneous Catalysis (Hydrogenation) | Uniform and dense GNP decoration, good solubility in aqueous solution, recyclability | acs.org |
| CdSe/P4VP quaternary ammonium (B1175870) nanocomposite | CdSe nanoparticles, Quaternized P4VP | Luminescence enhancement | Improved dispersive property and luminescence intensity of CdSe nanocrystals | pku.edu.cn |
| Fe₃O₄@P4VP-b-PS magnetic polymer nanocomposites | Fe₃O₄ nanoparticles, P4VP-polystyrene block copolymer | Magnetic materials | Superparamagnetic properties, potential for externally controlled actuation | tandfonline.com |
| P4VP-OH brush-templated metal oxide films (HfO₂, ZrO₂) | P4VP-OH brushes, Metal salts | High-κ Dielectric Films, Protective Coatings | Conformal deposition on patterned substrates, uniform ultrathin films | dcu.ie |
These nanocomposites find applications in areas such as chemiresistive sensing, catalysis, and the development of advanced electronic materials. The ability of P4VP to interact with and stabilize nanoparticles, coupled with its inherent responsiveness, makes it a crucial component in the design of next-generation functional nanomaterials.
Theoretical and Computational Investigations of 4 Vinylpyridine Systems
Electronic Structure Determination and Solvation Properties of 4-Vinylpyridine (B31050) Complexes
Computational methods, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are extensively employed to determine the electronic structure and solvation properties of this compound when it forms complexes with various molecules. These studies provide fundamental insights into the nature and strength of interactions, which are critical for predicting molecular recognition capabilities.
DFT calculations, often employing hybrid functionals like B3LYP with various basis sets such as 6-31+G(d,p) or 6-311++G(d,p), are used to optimize the geometries of this compound complexes and analyze their electronic properties rsc.orgresearchgate.netresearchgate.netmdpi.com. For instance, investigations into complexes formed between this compound and templates like Bisphenol A (BPA) have revealed specific interaction geometries. These studies indicate close contact between the nitrogen atom of the pyridine (B92270) ring in this compound and the hydroxyl group of BPA, characterized by N…H(O) distances typically falling within the range of 1.85–1.86 Å researchgate.netresearchgate.net. The calculated interaction energies for these complexes are reported to be between 29–36 kJ/mol, consistent with strong hydrogen bonding interactions researchgate.net. Furthermore, DFT analyses have shown that electron density can migrate from the nitrogen atom of this compound to the hydroxyl group of the template, accompanied by a red-shift in the O-H stretching vibration, further confirming the presence and strength of these hydrogen bonds researchgate.net.
The influence of solvent environments on these complexes is also a significant area of computational study. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are frequently utilized in conjunction with DFT to account for solvent effects rsc.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. These calculations suggest that mildly polar solvents at ambient temperatures are generally thermodynamically favorable for the formation of pre-polymerization complexes involving this compound researchgate.netresearchgate.net. Molecular dynamics (MD) simulations offer a more dynamic perspective on solvation, providing detailed information on the interactions between this compound and its surrounding solvent molecules, as well as the stability and dynamics of complexes within these media researchgate.netmdpi.comnih.govacs.orgnih.govresearchgate.netnih.goviupac.org. For example, MD simulations have been used to compute solvation free energies, contributing to a comprehensive understanding of how solvents influence molecular behavior nih.goviupac.org. Studies on poly(this compound) chains in tetrahydrofuran (B95107) (THF) using atomistic MD simulations further illustrate the application of these techniques in understanding polymer-solvent interactions mdpi.com.
Table 1: Interaction Parameters in this compound Complexes
| Complex System | Interaction Type | N…H(O) Distance (Å) | Interaction Energy (kJ/mol) | Computational Method(s) | Reference(s) |
| This compound - BPA | Hydrogen Bonding | 1.85–1.86 | 29–36 | DFT (B3LYP/6-311++G(d,p)) | researchgate.netresearchgate.net |
| This compound - 3HB | General Binding | N/A | N/A (ΔTOTAL: -0.56 kcal/mol) | MD simulation | jppres.com |
| This compound - ZnCl2 | Coordination | N/A | Energetically favored | DFT | acs.org |
Prediction of Molecular Imprinting Polymer Structure and Active Sites
The rational design of molecularly imprinted polymers (MIPs) heavily relies on computational modeling to predict the structure of the polymer matrix and identify the specific active sites responsible for molecular recognition. Computational approaches, including DFT and MD simulations, are instrumental in selecting optimal functional monomers, determining appropriate monomer-to-template ratios, and optimizing polymerization conditions rsc.orgmdpi.comresearchgate.netresearchgate.netacs.orgmdpi.commdpi.comnih.gov.
DFT calculations are employed to elucidate the most stable conformations of complexes formed between template molecules and functional monomers like this compound. These studies help identify potential binding sites and map out the mechanisms of interaction, which are crucial for imprinting efficiency rsc.orgmdpi.comresearchgate.netacs.orgresearchgate.netmdpi.commdpi.com. This compound is known to form stable complexes with various templates through non-covalent interactions, predominantly hydrogen bonding, but also van der Waals forces and π-π stacking rsc.orgresearchgate.netmdpi.comacs.orgresearchgate.netmdpi.comrsc.org. The strength and nature of these interactions directly influence the selectivity and binding capacity of the resulting MIPs rsc.orgresearchgate.netmdpi.comacs.orgresearchgate.netacs.orgmdpi.commdpi.com.
MD simulations complement DFT by providing a dynamic view of polymer-template interactions and the behavior of the imprinted cavities rsc.orgnih.govacs.orgnih.govresearchgate.netmdpi.com. Comparative studies have demonstrated that MIPs utilizing this compound as a functional monomer often exhibit superior binding characteristics compared to those employing other monomers, such as methacrylic acid, for specific templates researchgate.netresearchgate.netresearchgate.netmdpi.com. For instance, in one study, MIPs prepared with this compound showed a higher adsorption capacity for a target molecule (1.73 μmol) compared to MIPs made with methacrylic acid researchgate.net. Computational modeling also plays a vital role in optimizing the monomer-to-template ratio, with studies identifying specific ratios, such as 1:3 for resveratrol (B1683913) and this compound, as optimal for MIP performance google.com. Furthermore, computational methods, including MD simulations, assist in the selection of suitable porogens (solvents used during polymerization), as demonstrated by studies indicating the beneficial role of chloroform (B151607) as a porogen for 4-nitrophenol (B140041) MIPs synthesized with this compound nih.gov.
Table 2: Functional Monomer Performance in MIPs (Computational and Experimental Insights)
| Template Molecule | Functional Monomer | Binding Strength / Adsorption Capacity | Computational Method(s) | Reference(s) |
| Bisphenol A (BPA) | This compound | Strong H-bonding (29-36 kJ/mol) | DFT | researchgate.net |
| Template X | This compound | Higher adsorption (1.73 μmol) | MD simulation | researchgate.net |
| Template X | Methacrylic acid | Lower binding characteristic | UV analysis | researchgate.net |
| Resveratrol | This compound | Optimal ratio identified (1:3) | Modeling | google.com |
| 4-nitrophenol | This compound | Chloroform beneficial as porogen | MD simulation | nih.gov |
Compound List:
this compound (4VP)
Bisphenol A (BPA)
2-Vinylpyridine (2-Vpy)
Methacrylic acid (MAA)
Ethylene (B1197577) glycol dimethacrylate (EDMA)
4-nitrophenol (4-NP)
Resveratrol
3-hydroxybutyrate (B1226725) (3HB)
Zinc chloride (ZnCl2)
Tetrahydrofuran (THF)
Acetonitrile
Chloroform
Methanol
Analytical Methodologies for 4 Vinylpyridine and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure, bonding, and optical properties of 4-vinylpyridine (B31050) and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quaternization Degree
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound and its polymers. Both ¹H and ¹³C NMR are utilized to determine the chemical structure and, in the case of copolymers, the composition and sequence distribution of monomer units. niscpr.res.in
In the ¹H NMR spectrum of poly(this compound) (P4VP), the signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the polymer backbone can be clearly distinguished. For copolymers, such as those with styrene, the relative integration of the signals from each monomer unit allows for the calculation of the copolymer composition. niscpr.res.in
¹³C NMR spectroscopy, often enhanced by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), provides detailed information about the carbon skeleton. niscpr.res.insemanticscholar.org The chemical shifts of the quaternary carbons in the pyridine and styrene rings are sensitive to the compositional and configurational sequences (triads), which can be used to understand the copolymerization mechanism. niscpr.res.in Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Total Correlated Spectroscopy (TOCSY), are employed to assign the complex proton and carbon signals and to identify ¹H-¹H couplings within the copolymer structure. niscpr.res.insemanticscholar.org
For quaternized derivatives of P4VP, NMR is instrumental in determining the degree of quaternization. researchgate.net The appearance of new signals corresponding to the N-alkyl group (e.g., N-methyl) and the downfield shift of the pyridine ring protons and carbons upon quaternization provide a quantitative measure of the modification. researchgate.net
Below is a table summarizing typical NMR assignments for a this compound-styrene copolymer.
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H | 8.20 | C-2, C-6 protons of vinylpyridine unit |
| ¹H | 6.50 | C-3, C-5 protons of vinylpyridine unit |
| ¹H | 7.02 - 7.05 | C-2, C-4, C-6 protons of styrene unit |
| ¹H | 6.55 | C-3, C-5 protons of styrene unit |
| ¹H | 1.52 - 2.08 | -CH and -CH₂ groups of the polymer backbone |
| ¹³C | 149.00 | C-2, C-6 carbons of vinylpyridine unit |
| ¹³C | 123.15 | C-3, C-5 carbons of vinylpyridine unit |
| ¹³C | 143.25 - 144.75 | Quaternary carbon of styrene unit (sensitive to triads) |
| ¹³C | 125.75 - 128.25 | C-2, C-3, C-4, C-5, C-6 carbons of styrene unit |
| ¹³C | 38.50 - 44.80 | -CH and -CH₂ carbons of the polymer backbone |
Infrared (IR) Spectroscopy for Structural Confirmation and Interaction Analysis
Infrared (IR) spectroscopy is a fundamental technique for confirming the structure of this compound and its polymers by identifying characteristic functional groups. The IR spectrum of P4VP displays distinct absorption bands corresponding to the vibrations of the pyridine ring and the aliphatic backbone. tandfonline.comnih.gov
Key vibrational modes for P4VP include:
C-H stretching vibrations of the aliphatic chain, typically observed in the 2850–2952 cm⁻¹ region. nih.gov
Aromatic C-H stretching vibrations .
C=N and C=C stretching vibrations of the pyridine ring, which appear in the 1400-1600 cm⁻¹ region. For instance, bands at approximately 1598 cm⁻¹ and 1557 cm⁻¹ are assigned to these vibrations in P4VP. nih.gov
Upon quaternization of the pyridine nitrogen, significant changes are observed in the IR spectrum. researchgate.net New bands may appear, and existing bands associated with the pyridine ring vibrations often shift to higher wavenumbers (a blue shift). researchgate.netkpi.ua This shift is a clear indication of the change in the electronic environment of the pyridine ring due to the formation of the pyridinium cation. kpi.ua For example, the band around 1558 cm⁻¹ in P4VP experiences a blue shift upon coordination with metal ions, which is analogous to quaternization. kpi.ua
IR spectroscopy is also highly effective for studying interactions between P4VP and other molecules or metal ions. The coordination of metal ions to the pyridine nitrogen leads to noticeable shifts in the characteristic pyridine ring vibrations, providing evidence of complex formation. kpi.ua
UV-Vis Spectroscopy for Optical Properties and Solvatochromic Studies
UV-Vis spectroscopy is employed to investigate the electronic transitions and optical properties of this compound derivatives. The quaternization of P4VP has a significant impact on its UV-Vis absorption spectrum. researchgate.net The introduction of a positive charge on the nitrogen atom alters the electronic structure of the pyridine ring, leading to changes in the absorption maxima.
This technique is also valuable for studying the solvatochromic behavior of quaternized P4VP. Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. The electronic transitions of quaternized P4VP are sensitive to the polarity of the solvent environment. By using solvatochromic indicators like Reichardt's dye in solutions of the polymer, the effect of solvent polarity on the visible spectra can be systematically studied. researchgate.net This provides insights into the polymer-solvent interactions and the local microenvironment around the polymer chains. researchgate.net
Diffuse Reflectance Spectroscopy (DRS) for Optical Band Gap Determination
Diffuse Reflectance Spectroscopy (DRS) is a technique used to determine the optical band gap of solid materials, including polymers. For quaternized P4VP derivatives, DRS measurements can be used to calculate the optical band gap and correlate it with the degree of quaternization. researchgate.net The optical band gap is a crucial parameter that influences the electronic and optical properties of the material. The quaternization process can modify the electronic structure of the polymer, which in turn affects its band gap. researchgate.net
X-ray Diffraction (XRD) for Polymer Structure and Morphology
X-ray Diffraction (XRD) is a powerful technique for analyzing the crystalline structure and morphology of polymeric materials. For derivatives of this compound, XRD patterns can reveal whether the polymer is amorphous, semi-crystalline, or crystalline. researchgate.netnih.gov The presence of sharp peaks in the XRD pattern indicates a degree of crystallinity, while a broad halo is characteristic of an amorphous structure.
The degree of quaternization can influence the morphology of P4VP. Changes in the XRD patterns of P4VP upon quaternization can provide information about how this chemical modification affects the packing of the polymer chains. researchgate.net For instance, the introduction of charged groups can disrupt the regular packing of the polymer chains, leading to a more amorphous structure. Analysis by grazing incidence X-ray diffraction (GIXRD) has been used to reveal the semicrystalline nature of P4VP films. nih.gov
Chromatographic and Separation Techniques
Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. A reverse-phase (RP) HPLC method can be used with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid. sielc.com For applications compatible with mass spectrometry (MS), formic acid is used instead of phosphoric acid. sielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.com
Size-Exclusion Chromatography (SEC) is a key technique for determining the molecular weight and molecular weight distribution of polymers. High-temperature SEC has been used to investigate the anionic homopolymerization and block copolymerization of this compound in N-methyl-2-pyrrolidinone. acs.org
Inverse Gas Chromatography (IGC) is a specialized gas chromatography technique used to characterize the surface properties of solid materials, including polymers. IGC has been employed to determine the surface thermodynamic properties of polystyrene-b-poly(this compound) block copolymers as a function of temperature. mdpi.com This technique can provide information on the dispersive and polar free energies of adsorption of various solvents on the copolymer surface. mdpi.com
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) are high-resolution separation techniques that have been used for the characterization of poly(this compound 1-oxide). nih.gov These methods are particularly useful for analyzing charged or polar compounds in aqueous solutions. nih.gov
Advanced Chromatographic Methods for Surface Physicochemical Properties Characterization
Inverse Gas Chromatography (IGC) is a powerful technique utilized to investigate the surface physicochemical properties of polymers like poly(this compound) (P4VP). This method is particularly useful for determining thermodynamic properties of block copolymers containing P4VP, such as polystyrene-b-poly(this compound) (PS-b-P4VP). mdpi.comnih.gov
In IGC, the polymer being studied is the stationary phase, and volatile organic compounds (probes) with known properties are injected as the mobile phase. nih.gov By measuring the retention times of these probes, it is possible to calculate various surface thermodynamic parameters. Key properties that can be determined include:
Surface Free Energy: Both the London dispersive component and the specific (polar) component of the surface free energy can be quantified. This provides insight into the types of intermolecular forces at the polymer surface.
Acid-Base Properties: The Lewis acid and base constants (Ka and Kb) of the polymer surface can be determined, which is critical for understanding its interaction with other materials. For PS-b-P4VP, it has been shown that the Lewis base constant is higher than its acid constant. nih.gov
Glass Transition Temperature (Tg): IGC can detect transitions in the polymer's amorphous regions by observing changes in the retention of the probes as a function of temperature. Studies on PS-b-P4VP have identified two glass transitions, corresponding to the polystyrene and poly(this compound) blocks. mdpi.com
The application of thermal models, such as the Hamieh thermal model, to IGC data allows for a more accurate determination of the London dispersive surface energy and reveals its non-linear variation with temperature. nih.govresearchgate.net This advanced chromatographic approach provides a detailed understanding of the surface interactions and phase behavior of this compound-containing polymers, which is essential for their application in areas like sensors, catalysis, and biomedical devices. nih.gov
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Analysis in Complex Samples
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a highly sensitive and selective analytical method that can be employed for the determination of trace amounts of analytes in complex matrices. While direct analysis of this compound by HPLC-FLD is less common, polymers derived from this compound are used to create specialized stationary phases for sample preparation techniques coupled with HPLC-FLD.
One such application is magnetic solid-phase extraction (MSPE). In this technique, magnetic nanoparticles are coated with a layer of poly(this compound) (P4VP). mdpi.comnih.gov This P4VP-coated magnetic sorbent can then be used to selectively extract target analytes from complex samples like human urine. The basic nitrogen atoms of the pyridine rings in the P4VP can interact with acidic functional groups of analytes. mdpi.com
For instance, this method has been successfully developed for the analysis of naproxen, a non-steroidal anti-inflammatory drug, in urine samples. mdpi.comnih.govuaeh.edu.mxuaeh.edu.mx The key steps of the MSPE-HPLC-FLD method are:
Extraction: The P4VP-coated magnetic nanoparticles are added to the urine sample. The analyte (naproxen) is adsorbed onto the polymer surface.
Magnetic Separation: An external magnet is used to easily and quickly separate the magnetic sorbent with the adsorbed analyte from the sample matrix, avoiding the need for centrifugation or filtration. mdpi.com
Desorption: The analyte is desorbed from the sorbent using a suitable solvent, such as methanol. mdpi.comnih.gov
Analysis: The desorbed analyte is then quantified using HPLC-FLD. mdpi.comnih.gov
This approach demonstrates excellent performance, with a reported limit of detection for naproxen as low as 0.02 μg L−1 and a linear range of 0.05–0.60 μg L−1. mdpi.comnih.gov The method also shows good repeatability and high recovery rates, making it a robust and efficient tool for bioanalytical applications. mdpi.comnih.gov
Polymer Monolith Microextraction using Poly(this compound) Copolymers
Polymer Monolith Microextraction (PMME) is a modern sample preparation technique that utilizes a porous polymer monolith as the extraction medium. Copolymers of this compound are particularly well-suited for creating these monoliths due to their ability to be synthesized with controlled porosity and surface chemistry.
A common example is the in-situ polymerization of a poly(this compound-co-ethylene glycol dimethacrylate) [poly(VP-co-EGDMA)] monolith within a capillary. nih.gov In this system:
This compound (VP) acts as the functional monomer, providing the sites for interaction with analytes.
Ethylene (B1197577) Glycol Dimethacrylate (EGDMA) serves as the cross-linker, which forms the rigid, porous structure of the monolith. nih.gov
The performance of the monolith, including its back pressure and extraction efficiency, can be tuned by adjusting the amount of porogen, such as polyethylene glycol, used during its synthesis. nih.gov
These poly(VP-co-EGDMA) monoliths have been successfully applied for the extraction of priority environmental pollutants, such as various chlorophenols, from water samples. nih.gov The extraction process is typically followed by analysis using High-Performance Liquid Chromatography (HPLC). The use of a needle-adapter interface allows for a convenient on-line coupling of the PMME step with the HPLC system, streamlining the analytical workflow. nih.gov
Thermal Analysis Techniques for Polymer Characterization
Thermal analysis techniques are indispensable for characterizing the thermal properties of polymers derived from this compound. These methods provide critical information about the material's behavior at different temperatures, which is vital for determining its processing conditions and service limits.
Differential Scanning Calorimetry (DSC) for Thermal Characteristics and Glass Transition Temperature
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is widely used to determine the thermal characteristics of poly(this compound) (P4VP) and its copolymers.
The most important parameter obtained from DSC for amorphous or semi-crystalline polymers is the glass transition temperature (Tg) . The Tg is the temperature at which the polymer transitions from a hard, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat flow on the DSC thermogram. polymersource.ca
The Tg of P4VP is influenced by several factors, including its molecular weight and its incorporation into copolymers or blends. The reported Tg for P4VP homopolymer is typically in the range of 140 to 160°C. researchgate.netacs.org In block copolymers, such as polystyrene-b-poly(this compound) (PS-b-P4VP), two distinct glass transitions are often observed, one for each block. mdpi.compolymersource.cansrrc.org.tw
The addition of metal salts to P4VP can significantly increase its Tg. researchgate.netsemanticscholar.org This is due to the formation of coordination complexes between the metal cations and the nitrogen atoms of the pyridine rings, which restricts the mobility of the polymer chains. researchgate.netsemanticscholar.org For example, the addition of zinc chloride (ZnCl2) to P4VP has been shown to increase the Tg by as much as 70°C. researchgate.netsemanticscholar.org
The table below summarizes some reported glass transition temperatures for P4VP and its derivatives from DSC analysis.
| Material | Tg (°C) | Reference |
|---|---|---|
| Poly(this compound) (P4VP) | ~142 | acs.org |
| Poly(this compound) (P4VP) | 140 - 160 | researchgate.net |
| Polystyrene-b-poly(this compound) (PS-b-P4VP) - P4VP block | ~150 | mdpi.com |
| Polystyrene-b-poly(this compound) (PS-b-P4VP) - P4VP block | ~147 | nsrrc.org.tw |
| Polystyrene-b-poly(this compound) (PS-b-P4VP) - P4VP block | ~153 | polymersource.ca |
| P4VP with 0.25 molar equivalents of ZnCl2 | ~212 (increase of 70°C) | researchgate.netsemanticscholar.org |
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation
Thermogravimetric Analysis (TGA) is another crucial thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to evaluate the thermal stability and degradation profile of poly(this compound) (P4VP) and its related materials.
A typical TGA curve plots the percentage of weight loss against temperature. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of weight loss and helps to identify the temperatures at which the most significant degradation events occur. researchgate.net
For pure P4VP, TGA analysis reveals that the major degradation of the polymer backbone occurs at temperatures around 400°C. researchgate.net A smaller, initial weight loss may be observed at lower temperatures (around 150°C), which is typically attributed to the loss of absorbed moisture. researchgate.net
The thermal stability of P4VP can be altered by forming copolymers or composites. For instance, studies on copolymers of dimethyl itaconate and this compound have shown that the copolymers can degrade at lower temperatures than the parent homopolymers. akjournals.comakjournals.com This behavior is thought to be due to the formation of thermally less stable structures during the copolymerization process. akjournals.comakjournals.com
Conversely, the complexation of P4VP with metal salts can enhance its thermal stability. The ash content remaining at the end of a TGA run can provide an indication of the amount of metal ion incorporated into the polymer matrix. researchgate.netsemanticscholar.org
The table below provides a summary of key findings from TGA studies on P4VP.
| Material | Key Observation | Temperature of Maximum Weight Loss (°C) | Reference |
|---|---|---|---|
| Poly(this compound) (P4VP) | Degradation of the polymer backbone | ~400 | researchgate.net |
| Poly(this compound) (P4VP) | Loss of moisture | ~150 | researchgate.net |
| Copolymers of dimethyl itaconate and this compound | Degrade at lower temperatures than parent homopolymers | - | akjournals.comakjournals.com |
| P4VP with zinc salt | Ash content indicates metal ion incorporation | - | researchgate.netsemanticscholar.org |
Morphological and Microscopic Characterization
The morphology and microstructure of polymers based on this compound are critical to their physical properties and performance. Various microscopic techniques are employed to visualize the structure of these materials at different length scales.
Scanning Electron Microscopy (SEM) is used to examine the surface topography of materials. For films of poly(this compound) (P4VP), SEM has revealed the presence of clusters of particles on the surface. nih.gov When P4VP is used to create composite materials with metal oxides like titanium dioxide (TiO2), the morphology is highly dependent on the nature of the oxide. nih.gov
Transmission Electron Microscopy (TEM) allows for the visualization of the internal structure of materials at very high resolution. TEM is particularly valuable for studying the self-assembly of block copolymers containing P4VP, such as polystyrene-b-poly(this compound) (PS-b-P4VP). These copolymers can form various ordered nanostructures, including lamellar, cylindrical, and spherical domains, depending on the relative lengths of the blocks. acs.orgnsrrc.org.tw TEM images can distinguish between the different polymer domains, for example, showing the preferential absorption of gold nanoparticles into the P4VP domains. acs.org
Atomic Force Microscopy (AFM) is another powerful technique for surface imaging that can provide both topographical and phase information. In the case of PS-b-P4VP thin films, AFM phase images can distinguish between the polystyrene (PS) and P4VP domains. It has been confirmed that the PS block is harder than the P4VP block and therefore appears as brighter regions in the phase image. nih.gov This allows for the detailed characterization of the nanodomains formed on the surface of the thin films. nih.gov
Dynamic Light Scattering (DLS) is used to determine the size distribution of particles or polymer aggregates in solution. For P4VP-containing polymers that form micelles or other assemblies in solution, DLS can measure their hydrodynamic radius. unlp.edu.arnih.gov
These microscopic and scattering techniques provide a comprehensive picture of the morphology of this compound-based polymers, from the nanoscale self-assembly of block copolymers to the surface features of thin films and the size of solution aggregates. This understanding is essential for designing materials with specific and controlled properties.
Scanning Electron Microscopy (SEM) for Film Morphology and Particle Aggregation
Scanning Electron Microscopy (SEM) is a vital technique for examining the surface topography, morphology, and composition of polymer films. pressbooks.pub It utilizes a focused beam of electrons to scan a specimen's surface, generating magnified images that provide critical insights into the material's structure at the micro and nanoscale. pressbooks.pub In the context of this compound-based materials, SEM is used to assess the surface characteristics of polymer films, including their uniformity, texture, and the presence of any surface irregularities or cracks which can indicate degradation. pressbooks.pub
Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Aggregates
Transmission Electron Microscopy (TEM) offers high-resolution imaging capabilities that are essential for the detailed characterization of nanoparticle structures and morphology, often down to the atomic level. mdpi.comnih.gov Unlike SEM, TEM provides information through the sample, revealing internal structure, size, shape, and dispersion of nanoparticles within a matrix. nih.gov This method is particularly well-suited for an accurate analysis of nanoparticle morphology. nih.gov
In studies involving this compound, TEM has been instrumental in characterizing metallic nanoparticles supported on poly(this compound). For example, TEM analysis of palladium (Pd) nanoparticles on a P4VP support revealed highly dispersed particles with an average size of 2-3 nm. mdpi.comresearchgate.net The technique can also identify different morphologies within polymer systems, such as aggregates of polymer strands observed in certain inorganic polymers prepared from P4VP. scirevfew.net Furthermore, TEM has been used to evidence significant morphological transformations in block copolymers like poly(styrene-b-4-vinylpyridine) (PS-b-P4VP) upon the incorporation of nanoparticles, such as a shift from a cylindrical to a lamellar structure. nsrrc.org.tw
| Material System | Nanoparticle/Feature Analyzed | Key Morphological Findings | Source |
|---|---|---|---|
| Palladium on Poly(this compound) (Pd/PVPy) | Palladium (Pd) nanoparticles | Highly dispersed nanoparticles with a mean diameter of 2.9 nm. | researchgate.net |
| Palladium on P4VP/MgO | Palladium (Pd) nanoparticles | Well-dispersed nanoparticles with an average size of 2–3 nm. | mdpi.com |
| Poly(styrene-b-4-vinylpyridine) (S4VP) with CdS | Cadmium Sulfide (CdS) nanoparticles | Induced a morphological transformation from a hexagonally packed cylinder to a lamellar structure. | nsrrc.org.tw |
| Rhenium(I)-P4VP polymers | Aggregates of polymer strands | Observed various morphologies of aggregates depending on solvent and film casting conditions. | scirevfew.net |
Dynamic Light Scattering (DLS) for Particle Size and Aggregation
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size of submicron particles and molecules in a liquid suspension. usp.orghoriba.com The method is based on the principle of Brownian motion, where particles are in constant random movement. usp.org DLS works by illuminating the particles with a laser and analyzing the intensity fluctuations of the scattered light. mdpi.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. usp.org The relationship between the particle size and its speed due to Brownian motion is described by the Stokes-Einstein equation, allowing for the calculation of the hydrodynamic diameter. mdpi.com
DLS is particularly useful for studying aggregation phenomena in solutions containing this compound polymers. For instance, it has been used to investigate the change in aggregate size in a modified poly(this compound) solution upon the addition of an anionic surfactant. elsevierpure.com In conjunction with TEM, DLS has also been employed to characterize aggregates of polymer strands in complex inorganic polymers derived from P4VP, providing data on their size distribution in solution. scirevfew.net
| System Studied | Parameter Measured | Key Finding | Source |
|---|---|---|---|
| Modified poly(this compound) with sodium dodecyl sulfate | Size change of aggregates | Investigated aggregation behavior as a function of surfactant concentration. | elsevierpure.com |
| Rhenium(I) polymers from P4VP | Polymer strand aggregates | Used alongside TEM to observe and characterize aggregates with different morphologies in solution. | scirevfew.net |
Electrochemical Characterization Methods for Polymer Films
Electrochemical methods are essential for characterizing the electrical and redox properties of polymer films containing this compound, especially in applications such as sensors, catalysts, and corrosion-resistant coatings. These techniques probe the electrochemical behavior of the film and any embedded active species.
Several methods are commonly applied:
Cyclic Voltammetry (CV): This technique is used to study the redox processes of electroactive species. In one study, CV was used to compare the electrochemical characteristics of Ruthenium phthalocyanine when it was free versus when it was complexed with a poly(this compound) polymer. rsc.org
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful method for investigating the resistive and capacitive properties of coatings. It provides information about the barrier properties and corrosion resistance of films, such as chitosan/poly(this compound) coatings on metallic substrates. mostwiedzy.pl
Potentiodynamic Polarization: This method is used to evaluate the corrosion behavior of a coated metal. It involves scanning the potential and measuring the resulting current to determine parameters like corrosion potential and corrosion current, which was applied to study P4VP-containing coatings. mostwiedzy.pl
Open-Circuit Potential (OCP): OCP measurements track the potential of the coated substrate over time without an external current. It provides information on the stability of the film in a specific electrolyte environment and was used in the characterization of chitosan/P4VP coatings. mostwiedzy.pl
These methods collectively provide a comprehensive understanding of the electrochemical properties of this compound-based polymer films. acs.org
| Electrochemical Method | Purpose / Information Obtained | Example of Application with 4-VP Polymers | Source |
|---|---|---|---|
| Cyclic Voltammetry (CV) | Investigates redox behavior and electrochemical properties of active species. | Characterization of Ruthenium phthalocyanine complexes with P4VP. | rsc.org |
| Electrochemical Impedance Spectroscopy (EIS) | Measures impedance to assess coating tightness, resistivity, and corrosion resistance. | Corrosion tests of Chitosan/P4VP coatings on titanium. | mostwiedzy.pl |
| Potentiodynamic Polarization | Determines corrosion current and potential to evaluate corrosion resistance. | Corrosion tests of Chitosan/P4VP coatings on titanium. | mostwiedzy.pl |
| Open-Circuit Potential (OCP) | Measures the potential of the coating to assess its stability in an electrolyte. | Corrosion tests of Chitosan/P4VP coatings on titanium. | mostwiedzy.pl |
Environmental Applications and Remediation Strategies Involving 4 Vinylpyridine Polymers
Adsorption and Removal of Pollutants
The ability of P4VP-based materials to adsorb a wide range of contaminants from aqueous solutions has been extensively studied. This includes pharmaceuticals, perchlorate (B79767), heavy metal ions, and other organic compounds.
Polymeric Porous Microspheres based on 4-Vinylpyridine (B31050) as Sorbents for Pharmaceuticals (e.g., Ibuprofen (B1674241), Ketoprofen (B1673614), Naproxen)
Polymeric porous microspheres synthesized from this compound (4VP) have demonstrated significant potential for the removal of pharmaceuticals, such as ibuprofen and ketoprofen, from contaminated water sources mdpi.comresearchgate.netnih.govnih.gov. These microspheres are typically prepared via seed swelling polymerization using crosslinkers like trimethylolpropane (B17298) trimethacrylate (TRIM) and 1,4-dimethacryloiloxybenzene (14DMB). Investigations have shown that these P4VP microspheres possess a developed porous structure with a specific surface area of approximately 100 m²/g mdpi.comresearchgate.netnih.govnih.gov.
Research indicates that the sorption efficiency is highly dependent on the pH of the solution. Optimal removal of ibuprofen and ketoprofen was observed at pH 3, where these acidic drugs are protonated mdpi.comresearchgate.netnih.govnih.gov. Under these conditions, the microspheres exhibit high sorption capacities. For instance, poly(4VP-co-TRIM) demonstrated a sorption capacity of approximately 90 mg/g for ibuprofen and 40 mg/g for ketoprofen mdpi.comnih.govnih.gov. Similarly, poly(4VP-co-14DMB) showed capacities of around 75 mg/g for ibuprofen and 40 mg/g for ketoprofen mdpi.comnih.govnih.gov. Dynamic sorption experiments have also reported recovery rates exceeding 90% for these pharmaceuticals mdpi.comresearchgate.netnih.govnih.gov.
Table 1: Pharmaceutical Sorption by this compound Microspheres
| Sorbent Type | Target Pollutant | Sorption Capacity (mg/g) at pH 3 | Reference(s) |
| Poly(4VP-co-TRIM) microspheres | Ibuprofen | ~90 | mdpi.comnih.govnih.gov |
| Poly(4VP-co-TRIM) microspheres | Ketoprofen | ~40 | mdpi.comnih.govnih.gov |
| Poly(4VP-co-14DMB) microspheres | Ibuprofen | ~75 | mdpi.comnih.govnih.gov |
| Poly(4VP-co-14DMB) microspheres | Ketoprofen | ~40 | mdpi.comnih.govnih.gov |
Removal of Perchlorate from Aqueous Solutions using Poly(this compound)
Poly(this compound) (P4VP) has been investigated for its efficacy in removing perchlorate ions from aqueous solutions, primarily through polyelectrolyte-enhanced ultrafiltration (PEUF) researchgate.netnih.gov. P4VP acts as a cationic polyelectrolyte, electrostatically binding anionic perchlorate species. The protonated pyridine (B92270) residues in P4VP exhibit a strong affinity for perchlorate ions, leading to significant retention. Under specific solution conditions, P4VP has demonstrated up to 95.8% retention of perchlorate researchgate.netnih.gov. The effectiveness of P4VP in perchlorate removal is influenced by factors such as solution pH, polymer concentration, and the presence of competing ions researchgate.netnih.gov. Furthermore, studies have indicated that P4VP can be recovered and reused with minimal loss of efficiency, typically through simple pH adjustments researchgate.netnih.gov.
Table 2: Perchlorate Removal by Poly(this compound)
| Sorbent Type | Target Pollutant | Removal Efficiency | Method | Reference(s) |
| Poly(this compound) (P4VP) | Perchlorate | Up to 95.8% | Polyelectrolyte-enhanced ultrafiltration (PEUF) | researchgate.netnih.gov |
Chelating Resins with this compound for Heavy Metal Ion Adsorption (e.g., Cr(VI), Pb(II), Cr(III), Zn(II), Cd(II))
Chelating resins functionalized with this compound (4VP) have been developed for the effective adsorption of various heavy metal ions, including chromium(VI) (Cr(VI)), lead(II) (Pb(II)), chromium(III) (Cr(III)), zinc(II) (Zn(II)), and cadmium(II) (Cd(II)) researchgate.netrsc.orgrsc.orgx-mol.comresearchgate.net. These resins are typically prepared by grafting 4VP monomers onto a support material, such as chloromethylated polystyrene (CMPS), using surface-initiated atom transfer radical polymerization (SI-ATRP) researchgate.netrsc.orgrsc.orgx-mol.com. This method increases the density of pyridine functional groups on the resin surface, thereby enhancing its adsorption capacity compared to conventional resins researchgate.netrsc.orgrsc.orgx-mol.com.
The adsorption performance is notably pH-dependent, allowing for selective removal. Cr(VI) ions can be selectively adsorbed at pH values less than 3.0, while Pb(II), Cr(III), Zn(II), and Cd(II) ions are effectively adsorbed at pH values greater than 5.0 researchgate.netrsc.orgrsc.orgx-mol.com. Adsorption experiments have shown that these P4VP-grafted resins exhibit considerably improved adsorption capacities for these metal ions compared to those reported in existing literature researchgate.netrsc.orgrsc.orgx-mol.com.
Table 3: Heavy Metal Ion Adsorption by this compound Chelating Resins
| Sorbent Type | Target Metal Ions | Optimal pH Conditions | Key Findings | Reference(s) |
| Grafted Poly(this compound) on CMPS resin | Cr(VI) | pH < 3.0 | Selective adsorption; improved capacity over literature | researchgate.netrsc.orgrsc.orgx-mol.com |
| Grafted Poly(this compound) on CMPS resin | Pb(II), Cr(III), Zn(II), Cd(II) | pH > 5.0 | Effective adsorption; improved capacity over literature | researchgate.netrsc.orgrsc.orgx-mol.com |
Poly(this compound) as Sorbent for Organic Compounds from Wastewater
Poly(this compound) and its derivatives are also employed as sorbents for a broader range of organic compounds found in wastewater. For instance, cross-linked P4VP polymers have shown excellent capacity for adsorbing phenolic species, including p-aminophenol, p-cresol (B1678582), p-chlorophenol, and p-nitrophenol, from aqueous solutions nih.gov. Additionally, modified P4VP, such as poly(4-vinylpyridinium)-maghnite, has been utilized for the removal of volatile organic compounds like toluene (B28343) from industrial wastewater cdnsw.com. The adsorption efficiency for toluene was found to decrease with increasing pH, indicating a dependence on the ionization state of the polymer and adsorbate cdnsw.com.
Photocatalytic Degradation of Pollutants
Beyond adsorption, P4VP-based materials, particularly when combined with metal oxides, can function as photocatalysts for the degradation of organic pollutants.
Poly(this compound) with Metal Oxide Composites for Photocatalytic Degradation (e.g., Methyl Orange, Benzoic Acid)
Composite materials formed by combining poly(this compound) (P4VP) with metal oxides such as titanium dioxide (TiO₂) and zinc oxide (ZnO) have been investigated for their photocatalytic activity in degrading organic dyes and acids nih.govsciprofiles.commdpi.comnih.govresearchgate.net. These composite films are typically prepared via spin coating. The morphology and photocatalytic performance are influenced by the nature of the metal oxide used.
Studies have shown that P4VP-ZnO composites exhibit superior photocatalytic activity for the degradation of Methyl Orange (MO) compared to P4VP-TiO₂ composites nih.govsciprofiles.commdpi.comnih.govresearchgate.net. Specifically, the P(4-VP)-ZnO composite achieved approximately 81% degradation of MO within 5 hours, whereas P(2-VP)-ZnO achieved 31%, and P(2-VP)-TiO₂ achieved 14% under similar conditions nih.govmdpi.comnih.govresearchgate.net. The P(4-VP)-ZnO composite was also effective in the photodegradation of Benzoic Acid (BA). Mechanistic studies suggest that the degradation process involves the generation of reactive species such as hydroxyl radicals (OH•), superoxide (B77818) radicals (O₂⁻•), and holes (h⁺) sciprofiles.commdpi.comnih.govresearchgate.net.
Table 4: Photocatalytic Degradation of Methyl Orange using P4VP-Metal Oxide Composites
| Composite Material | Target Pollutant | Degradation (%) after 5h | Reference(s) |
| P(4-VP)-TiO₂ | Methyl Orange | Not specified (lower) | nih.govmdpi.comnih.govresearchgate.net |
| P(4-VP)-ZnO | Methyl Orange | ~81 | nih.govsciprofiles.commdpi.comnih.govresearchgate.net |
| P(2-VP)-TiO₂ | Methyl Orange | ~14 | nih.govmdpi.comnih.govresearchgate.net |
| P(2-VP)-ZnO | Methyl Orange | ~31 | nih.govmdpi.comnih.govresearchgate.net |
Compound List:
this compound (4VP)
Poly(this compound) (P4VP)
Poly(this compound-co-TRIM)
Poly(this compound-co-14DMB)
Poly(this compound) grafted on CMPS resin (P4VP-g-PS)
Poly(4-vinylpyridinium)-maghnite
Ibuprofen
Ketoprofen
Naproxen
Perchlorate
Chromium(VI) (Cr(VI))
Lead(II) (Pb(II))
Chromium(III) (Cr(III))
Zinc(II) (Zn(II))
Cadmium(II) (Cd(II))
p-aminophenol
p-cresol
p-chlorophenol
p-nitrophenol
Toluene
Methyl Orange (MO)
Benzoic Acid (BA)
Titanium dioxide (TiO₂)
Zinc oxide (ZnO)
Magnetic Poly(Vinylpyridine)-Coated Carbon Nanotubes for Wastewater Purification
Carbon nanotubes (CNTs) are recognized for their exceptional surface area, mechanical strength, and electrical properties, making them promising candidates for water purification mdpi.com. However, their inherent hydrophobicity and tendency to aggregate can limit their direct application. Coating magnetic multi-walled carbon nanotubes (m-MWCNTs) with poly(this compound) (P4VP) creates a versatile supramolecular adsorbent with enhanced dispersibility and magnetic separability nih.govuwo.ca. This composite material leverages the magnetic properties of the core for easy separation from treated water and the functional pyridine groups of the polymer for selective adsorption of target pollutants.
Research has demonstrated the efficacy of these magnetic P4VP-coated CNTs as efficient depolluting agents for divalent metal ions (M²⁺) in aqueous solutions nih.gov. The mechanism involves the formation of supramolecular aggregates where the metal ions are trapped through specific pyridyl-M²⁺-pyridyl interactions between the polymer chains and the metal cations nih.gov. This process leads to the precipitation of the metal-loaded CNT-polymer bundles, which can then be readily separated from the purified water using an external magnetic field nih.gov. Furthermore, the depolluting agent can be recycled; upon acid treatment, the supramolecular threads disassemble, releasing the metal ions and allowing the CNT-polymer hybrid to be reused nih.gov.
Studies have shown that this adsorbent can achieve high removal efficiencies for various divalent metal ions. For instance, magnetic poly(vinylpyridine)-coated carbon nanotubes have been reported to remove up to 99% of certain metal cations from water, depending on the specific ion nih.gov. Another related application involves magnetic Ni₃Si₂O₅(OH)₄ nanotubes functionalized with poly(4-vinyl pyridine) for the efficient removal of Cr(VI) ions from contaminated water systems acs.org.
Table 1: Performance of Magnetic Poly(Vinylpyridine)-Coated Carbon Nanotubes in Metal Ion Removal
| Target Analyte | Material Composition | Removal Efficiency | Key Mechanism | Recyclability | Reference |
| Zn²⁺, Cu²⁺, Pb²⁺ | Magnetic multi-walled carbon nanotubes coated with poly(this compound) | Up to 99% | Supramolecular aggregation via pyridyl-M²⁺-pyridyl interactions; magnetic separation | Yes (via acid treatment) | nih.gov |
| Cr(VI) | Magnetic Ni₃Si₂O₅(OH)₄ nanotubes grafted with poly(4-vinyl pyridine) | High removal | Functionalization for selective adsorption | Not specified | acs.org |
Molecularly Imprinted Polymers (MIPs) for Analyte Sorption in Environmental Analysis
Molecularly imprinted polymers (MIPs) are synthetic polymers engineered with specific binding sites that are complementary in shape, size, and chemical functionality to a target molecule, known as the template mdpi.com. This imprinting process creates artificial recognition sites, enabling MIPs to selectively bind and separate target analytes from complex matrices, making them highly valuable for environmental analysis and purification up.ptacs.orgrsc.org.
This compound (4-VP) is a frequently utilized functional monomer in the synthesis of MIPs due to its ability to form stable complexes with various template molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking up.ptrsc.orgtandfonline.comchromatographyonline.comresearchgate.net. When polymerized with a cross-linker (e.g., ethylene (B1197577) glycol dimethacrylate - EGDMA, or ethylene glycol dimethacrylate - EDMA) in the presence of a template, 4-VP helps create cavities that specifically recognize and bind the target analyte after the template is removed tandfonline.comresearchgate.netbohrium.com.
MIPs synthesized using 4-VP have been successfully applied for the selective sorption and extraction of a range of environmental pollutants. For instance, MIPs prepared with 4-VP and EDMA have been developed for the selective recognition and separation of 4-nitrophenol (B140041) from aqueous samples using High-Performance Liquid Chromatography (HPLC) tandfonline.com. Research has also shown the utility of 4-VP-based MIPs for the extraction of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), from environmental samples. These MIPs demonstrated a high adsorption capacity of 87.4 mg/g and rapid sorption/desorption kinetics, with binding and elution processes occurring within approximately 10 minutes researchgate.net. Furthermore, MIPs incorporating 4-VP have been employed for the solid-phase extraction (SPE) of compounds like D-panthenol from cosmetic products, achieving good selectivity and recovery rates of over 82% bohrium.com. The application of MIPs in SPE significantly enhances sample preparation by concentrating analytes and removing interfering substances, thereby improving the sensitivity and accuracy of analytical methods used in environmental monitoring up.ptrsc.orgchromatographyonline.commdpi.com.
Table 2: this compound-Based Molecularly Imprinted Polymers for Environmental Analyte Sorption
| Target Analyte | Functional Monomer | Cross-linker | Adsorption Capacity | Recovery Rate | Application/Method | Reference |
| 4-nitrophenol | This compound (4-VP) | EDMA | Not specified | N/A | HPLC Separation | tandfonline.com |
| Herbicides (e.g., 2,4-D, MCPA) | This compound (4-VP) | EGDMA | 87.4 mg/g | N/A | SPE | researchgate.net |
| D-panthenol | This compound (4-VP) | Not specified | Not specified | 82.3% (MIPs) / 85.8% (Fe₃O₄@MIPs) | SPE | bohrium.com |
| 2-phenylphenol (selective extraction) | This compound (4-VP) | Not specified | Not specified | 88% (in river water) | SPE | researchgate.net |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
